Acetyl-CoA (trisodium)
Description
Significance as a Central Metabolic Intermediate
Acetyl-CoA's position at the crossroads of numerous anabolic and catabolic pathways underscores its importance as a central metabolic intermediate. unil.chnih.gov It is the product of the breakdown of carbohydrates, fats, and proteins, and serves as the starting point for the synthesis of a wide array of essential molecules. wikipedia.orgrsc.org The thioester bond linking the acetyl group to coenzyme A is a high-energy bond, which makes the transfer of the acetyl group to other molecules energetically favorable. unil.ch
The abundance of acetyl-CoA within different subcellular compartments, such as the mitochondria and the nucleocytosol, is a direct reflection of the cell's energetic state. nih.govoregonstate.edu This spatial and temporal distribution allows acetyl-CoA to act as a key indicator of cellular metabolic status, influencing a multitude of cellular processes. nih.govnih.gov
Interconnections with Major Metabolic Pathways
Acetyl-CoA is intricately linked with several major metabolic pathways, serving as a critical bridge between them. wikipedia.orgrsc.org These connections ensure the efficient flow of carbon and energy throughout the cell, adapting to the changing metabolic demands.
Key Interconnected Pathways:
Glycolysis and the Citric Acid Cycle: Acetyl-CoA is the link between glycolysis, the breakdown of glucose, and the citric acid cycle (also known as the Krebs cycle or TCA cycle). tutorchase.comlibretexts.org Pyruvate (B1213749), the end product of glycolysis, is converted to acetyl-CoA, which then enters the citric acid cycle by combining with oxaloacetate to form citrate (B86180). libretexts.orgwikipedia.org This cycle is the final common pathway for the oxidation of carbohydrates, fats, and amino acids, generating ATP, the cell's primary energy currency. byjus.com
Fatty Acid Metabolism: Acetyl-CoA is central to both the synthesis and breakdown (β-oxidation) of fatty acids. nih.govwikipedia.org In times of energy surplus, acetyl-CoA is used to synthesize fatty acids for storage as triglycerides. jackwestin.comlibretexts.org Conversely, during periods of energy demand, fatty acids are broken down into acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgpreprints.org
Amino Acid Metabolism: The carbon skeletons of many amino acids can be converted into acetyl-CoA or other intermediates of the citric acid cycle, allowing them to be used for energy production or biosynthesis. rsc.org
Ketone Body Metabolism: During periods of prolonged fasting or low carbohydrate intake, the liver produces ketone bodies from acetyl-CoA. wikipedia.orgfiveable.me These ketone bodies can be used as an alternative fuel source by tissues such as the brain. wikipedia.org
Cholesterol and Steroid Synthesis: Acetyl-CoA is the precursor for the synthesis of cholesterol, which is essential for membrane structure and the production of steroid hormones. fiveable.melumenlearning.com
Role as a Metabolic Signal and Regulator of Cellular State
Beyond its role as a metabolic substrate, acetyl-CoA functions as a critical signaling molecule that reflects the cell's metabolic state and regulates cellular processes accordingly. nih.govnih.gov Fluctuations in acetyl-CoA levels serve as a key indicator of the cell's energy status, influencing decisions related to growth, survival, and proliferation. nih.govcapes.gov.br
Regulatory Mechanisms:
Protein Acetylation: Acetyl-CoA is the sole donor of the acetyl group for the post-translational modification of proteins, a process known as acetylation. oregonstate.edumedchemexpress.com This modification, catalyzed by enzymes called histone acetyltransferases (HATs), can alter the function, localization, and stability of proteins. nih.govwikipedia.org
Histone Acetylation and Gene Expression: The acetylation of histones, the proteins around which DNA is wound, plays a crucial role in regulating gene expression. asm.org By neutralizing the positive charge of lysine (B10760008) residues on histones, acetylation reduces the affinity between histones and DNA, leading to a more open chromatin structure that allows for transcription. epigenie.com The level of histone acetylation is directly influenced by the availability of nuclear acetyl-CoA, thus linking cellular metabolism to the regulation of gene expression. nih.govresearchgate.net
Allosteric Regulation of Enzymes: Acetyl-CoA can directly regulate the activity of key metabolic enzymes through allosteric interactions. wikipedia.orgoregonstate.edu For example, it activates pyruvate carboxylase, an enzyme involved in gluconeogenesis, and inhibits pyruvate dehydrogenase, the enzyme that converts pyruvate to acetyl-CoA, thereby providing a feedback mechanism to control its own production. wikipedia.org
The concentration of acetyl-CoA in different cellular compartments dictates its metabolic fate. nih.gov High levels of acetyl-CoA in the nucleocytosolic compartment, indicative of a "fed" or "growth" state, promote its use in fatty acid synthesis and histone acetylation. nih.govresearchgate.net In contrast, under "fasted" or "survival" conditions, acetyl-CoA is primarily directed into the mitochondria to support ATP production and the synthesis of ketone bodies. nih.govnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C23H35N7Na3O17P3S |
|---|---|
Molecular Weight |
875.5 g/mol |
IUPAC Name |
trisodium;[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.3Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3 |
InChI Key |
CRTIJMBXIFKWCA-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Subcellular Compartmentalization and Dynamic Distribution of Acetyl Coenzyme a Pools
Mitochondrial Acetyl-Coenzyme A Pool Dynamics
The mitochondrial matrix houses a significant and relatively independent pool of acetyl-CoA. creative-proteomics.com This pool is primarily supplied by the catabolism of several key nutrients. The main pathway involves the conversion of pyruvate (B1213749), the end-product of glycolysis, into acetyl-CoA by the pyruvate dehydrogenase complex (PDC). nih.govacs.org Other major sources include the β-oxidation of fatty acids, the breakdown of certain amino acids, and the metabolism of ketone bodies (acetoacetate and β-hydroxybutyrate). nih.govfrontiersin.org Additionally, a mitochondrial isoform of acetyl-CoA synthetase (ACSS1) can generate acetyl-CoA from acetate (B1210297) within the mitochondria. mdpi.com
The fate of mitochondrial acetyl-CoA is largely dictated by the cell's energy status. nih.gov
Energy Production: Its principal role is to enter the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form citrate (B86180), a process catalyzed by citrate synthase. nih.gov The subsequent oxidation of citrate in the TCA cycle generates reducing equivalents (NADH and FADH2) that fuel ATP production via oxidative phosphorylation. acs.org
Biosynthesis: In neuronal mitochondria, acetyl-CoA is a precursor for the synthesis of N-acetyl-aspartate (NAA). mdpi.comnih.gov
Ketogenesis: In the liver, particularly during periods of fasting or carbohydrate scarcity, mitochondrial acetyl-CoA is used to synthesize ketone bodies, which serve as an alternative energy source for tissues like the brain. nih.govnih.gov
Under conditions of energy surplus or active growth, acetyl units are transported out of the mitochondria to the cytosol. nih.gov Since acetyl-CoA itself cannot cross the inner mitochondrial membrane, this is achieved indirectly. plos.org The primary shuttle mechanism involves the export of citrate via the mitochondrial tricarboxylate transporter (SLC25A1). nih.gov An alternative pathway is the carnitine shuttle, where carnitine acetyltransferase (CrAT) converts acetyl-CoA to acetylcarnitine, which can then be transported across the mitochondrial membrane. biorxiv.orgbiorxiv.org Conversely, during fasting or starvation, acetyl-CoA is preferentially retained within the mitochondria to maximize ATP production. nih.gov
Table 1: Dynamics of the Mitochondrial Acetyl-CoA Pool
| Feature | Description | Key Enzymes/Transporters |
|---|---|---|
| Primary Sources | Pyruvate, Fatty Acids, Amino Acids, Ketone Bodies. nih.govacs.orgnih.gov | Pyruvate Dehydrogenase Complex (PDC), ACSS1. mdpi.comnih.gov |
| Primary Fates | TCA Cycle (ATP Production), Ketone Body Synthesis, N-Acetylaspartate Synthesis. mdpi.comnih.govnih.gov | Citrate Synthase. nih.gov |
| Export Mechanisms | Exported as Citrate or Acetylcarnitine. nih.govbiorxiv.orgbiorxiv.org | Tricarboxylate Transporter (SLC25A1), Carnitine Acetyltransferase (CrAT). nih.govbiorxiv.org |
| Regulation | Pool increases with fatty acid oxidation; retained during fasting for ATP synthesis. nih.gov | N/A |
Nucleocytoplasmic Acetyl-Coenzyme A Pool Dynamics
The acetyl-CoA pools in the cytoplasm and nucleus are often considered a single, interconnected entity known as the nucleocytoplasmic pool, largely due to the permeability of nuclear pores to small metabolites like acetyl-CoA. nih.govcreative-proteomics.comresearchgate.net This pool is physically and functionally distinct from the mitochondrial pool. nih.gov Its primary functions are anabolic, serving as the fundamental two-carbon building block for the synthesis of fatty acids and cholesterol, and as the universal acetyl donor for the post-translational modification of thousands of cytosolic and nuclear proteins, including histones. plos.orgnih.gov
The generation of nucleocytoplasmic acetyl-CoA relies on sources external to the mitochondria's inner membrane.
ATP-Citrate Lyase (ACLY): This is the predominant pathway, where citrate that has been exported from the mitochondria is cleaved by ACLY in the cytosol to produce acetyl-CoA and oxaloacetate. plos.orgmdpi.com
Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2): This enzyme synthesizes acetyl-CoA from acetate and coenzyme A. biorxiv.org While considered a minor contributor in many cells under normal conditions, its role becomes significant under specific metabolic stresses, such as hypoxia or glucose limitation. mdpi.com
Carnitine Shuttle: Acetylcarnitine transported from the mitochondria can be converted back to acetyl-CoA in the nucleocytoplasmic compartment by a corresponding carnitine acetyltransferase. biorxiv.org
The dynamics of the nucleocytoplasmic pool are a direct reflection of cellular nutrient availability. High glucose levels lead to increased mitochondrial citrate production and export, boosting ACLY-dependent acetyl-CoA synthesis in the cytosol and nucleus. nih.gov This high nucleocytosolic acetyl-CoA level is a hallmark of a "fed" or growth state, promoting lipid synthesis for membrane production and histone acetylation to support gene expression programs for proliferation. nih.gov Conversely, during a "fasted" or survival state, reduced nutrient availability leads to lower nucleocytosolic acetyl-CoA levels, which in turn limits fatty acid synthesis and can trigger catabolic processes like autophagy. nih.govcreative-proteomics.com
Table 2: Sources and Fates of Nucleocytoplasmic Acetyl-CoA
| Process | Key Enzymes | Function |
|---|---|---|
| Production | ATP-Citrate Lyase (ACLY), ACSS2, Carnitine Acetyltransferase (CrAT). mdpi.combiorxiv.org | Generates acetyl-CoA from mitochondrial-derived citrate or from acetate. plos.orgmdpi.com |
| Utilization | Fatty Acid Synthase, Acetyl-CoA Carboxylase, Histone Acetyltransferases (HATs). creative-proteomics.comacs.org | Biosynthesis of fatty acids and cholesterol; acetylation of proteins and histones. plos.orgnih.gov |
Nuclear Acetyl-Coenzyme A Production and Localization
While the nuclear envelope is permeable to acetyl-CoA, allowing for diffusion from the cytoplasm, compelling evidence indicates that local production of acetyl-CoA within the nucleus is critical for the specific and timely regulation of nuclear events, particularly histone acetylation. nih.govnih.govresearchgate.net This localized synthesis ensures that a high concentration of acetyl-CoA is available precisely where it is needed for modifying chromatin. nih.gov
Several key metabolic enzymes responsible for acetyl-CoA synthesis have been found to localize within the nucleus under specific conditions. nih.gov
ATP-Citrate Lyase (ACLY): A subpopulation of ACLY resides in the nucleus, where it can generate acetyl-CoA from nuclear citrate. acs.orgnih.gov The nuclear localization and activity of ACLY are dynamically regulated. For instance, in response to DNA damage, ACLY is phosphorylated and accumulates in the nucleus, where it provides the acetyl-CoA necessary for histone acetylation at the sites of DNA double-strand breaks, a key step in facilitating DNA repair by homologous recombination. nih.govsigmaaldrich.comucdavis.edu
Acetyl-CoA Synthetase 2 (ACSS2): ACSS2 also translocates to the nucleus, particularly under low-glucose conditions. mdpi.com Once in the nucleus, it can be recruited directly to specific gene promoters on the chromatin. nih.gov There, it locally produces acetyl-CoA from acetate, which is then used by histone acetyltransferases (HATs) to acetylate nearby histones, leading to the activation of specific gene transcription programs, including those related to autophagy. mdpi.comnih.gov
Pyruvate Dehydrogenase Complex (PDC): A nuclear pool of the PDC has also been identified. acs.orgnih.gov This nuclear PDC can convert pyruvate directly to acetyl-CoA within the nucleus, linking glycolysis more directly to the regulation of histone acetylation and gene expression. nih.govresearchgate.net
The spatial and temporal control of nuclear acetyl-CoA production by these enzymes provides a direct link between the cell's metabolic state and the epigenetic regulation of its genome. nih.govnih.gov Fluctuations in the availability of key metabolites like glucose, citrate, and acetate can therefore be rapidly translated into changes in histone acetylation, thereby influencing gene expression, DNA repair, and other fundamental nuclear processes. nih.govnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetyl-CoA (trisodium) |
| Acetylcarnitine |
| Acetoacetate |
| Acetate |
| ATP (Adenosine triphosphate) |
| β-hydroxybutyrate |
| Citrate |
| Coenzyme A |
| FADH2 (Flavin adenine (B156593) dinucleotide, reduced) |
| Glucose |
| NADH (Nicotinamide adenine dinucleotide, reduced) |
| N-acetyl-aspartate (NAA) |
| Oxaloacetate |
Biosynthesis Pathways and Enzymatic Mechanisms of Acetyl Coenzyme a
Glucose Catabolism to Acetyl-Coenzyme A
The breakdown of glucose is a primary source of Acetyl-CoA. This process begins with glycolysis in the cytoplasm, which converts a six-carbon glucose molecule into two three-carbon molecules of pyruvate (B1213749). nih.govwikipedia.org This pyruvate is then transported into the mitochondria to be converted into Acetyl-CoA, effectively linking the anaerobic pathway of glycolysis with the aerobic citric acid cycle. nih.govlibretexts.org
The conversion of pyruvate to Acetyl-CoA is an oxidative decarboxylation reaction catalyzed by a large, multi-enzyme structure known as the Pyruvate Dehydrogenase Complex (PDC). nih.govwikipedia.org This irreversible reaction occurs in the mitochondrial matrix and involves the loss of a carboxyl group from pyruvate as carbon dioxide. wikipedia.orgkhanacademy.org
The PDC is composed of multiple copies of three distinct enzymes that work sequentially to carry out the conversion: nih.govresearchgate.net
Pyruvate Dehydrogenase (E1): This enzyme, with its coenzyme thiamine pyrophosphate (TPP), catalyzes the decarboxylation of pyruvate. bionity.com
Dihydrolipoyl Transacetylase (E2): This component contains a lipoic acid cofactor and is responsible for transferring the resulting acetyl group to Coenzyme A (CoA), forming Acetyl-CoA. pnas.org
Dihydrolipoyl Dehydrogenase (E3): A flavoprotein that reoxidizes the reduced lipoic acid on E2, using FAD as a cofactor. The resulting FADH2 then reduces NAD+ to NADH. wikipedia.orgbionity.com
This complex is a critical juncture in cellular metabolism, directing the carbon atoms from carbohydrates toward either fatty acid synthesis or complete oxidation for energy in the citric acid cycle. nih.gov
| Enzyme Component | Abbreviation | Prosthetic Group/Cofactor | Reaction Catalyzed |
|---|---|---|---|
| Pyruvate Dehydrogenase | E1 | Thiamine pyrophosphate (TPP) | Oxidative decarboxylation of pyruvate |
| Dihydrolipoyl Transacetylase | E2 | Lipoamide, Coenzyme A (CoA) | Transfer of the acetyl group to CoA |
| Dihydrolipoyl Dehydrogenase | E3 | Flavin adenine (B156593) dinucleotide (FAD), Nicotinamide adenine dinucleotide (NAD+) | Reoxidation of dihydrolipoamide |
Glycolysis is the metabolic pathway that initiates the breakdown of glucose to produce pyruvate, ATP, and NADH. wikipedia.org This sequence of ten enzyme-catalyzed reactions occurs in the cytosol and serves as the primary feeder pathway for Acetyl-CoA production from carbohydrates. wikipedia.orglibretexts.org The rate of pyruvate production, or glycolytic flux, is tightly regulated to meet the cell's energy demands. wikipedia.org
Once produced in the cytosol, pyruvate is transported into the mitochondrial matrix. khanacademy.orgutah.edu Inside the mitochondria, the Pyruvate Dehydrogenase Complex links glycolysis to the citric acid cycle by converting pyruvate into Acetyl-CoA. wikipedia.orgbionity.com When cellular energy levels are high, excess citrate (B86180) (formed from Acetyl-CoA and oxaloacetate) can be transported out of the mitochondria. nih.govresearchgate.net In the cytosol, the enzyme ATP citrate lyase cleaves this citrate back into Acetyl-CoA and oxaloacetate, providing the Acetyl-CoA necessary for fatty acid synthesis. nih.govwikipedia.orgresearchgate.net This integration ensures that excess glucose is efficiently stored as fat. nih.gov
Lipid Metabolism and Acetyl-Coenzyme A Generation
When glucose levels are low, the body turns to lipid metabolism, specifically the breakdown of fatty acids, for Acetyl-CoA production. wikipedia.org This catabolic process, known as beta-oxidation, occurs within the mitochondria and systematically disassembles fatty acid molecules into two-carbon Acetyl-CoA units. wikipedia.orgmicrobenotes.com
The process of beta-oxidation involves a series of steps to generate Acetyl-CoA from long-chain fatty acids. wikipedia.orgmicrobenotes.com
Activation and Transport: Before oxidation can begin, free fatty acids in the cytosol must be activated. This is achieved by attaching Coenzyme A to the fatty acid, a reaction that consumes the equivalent of two ATP molecules. lumenlearning.com The resulting acyl-CoA molecule is then transported into the mitochondrial matrix via the carnitine shuttle. lumenlearning.comjackwestin.com
The Beta-Oxidation Cycle: Inside the mitochondria, the acyl-CoA undergoes a repeating four-step cycle that shortens the fatty acid chain by two carbons with each turn, releasing one molecule of Acetyl-CoA. wikipedia.orgaocs.org The name "beta-oxidation" comes from the fact that the beta-carbon of the fatty acid is oxidized during this process. wikipedia.orgmicrobenotes.com
The four core reactions of the beta-oxidation cycle are:
Oxidation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons, producing FADH2. microbenotes.com
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond. wikipedia.org
Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, generating NADH. wikipedia.org
Thiolysis: Thiolase cleaves the bond between the alpha and beta carbons, releasing Acetyl-CoA and an acyl-CoA molecule that is two carbons shorter. aocs.org
This cycle repeats until the entire fatty acid chain is converted into Acetyl-CoA molecules, which then enter the citric acid cycle for energy production. microbenotes.comjackwestin.com
| Step | Enzyme | Reaction | Products |
|---|---|---|---|
| 1. Oxidation | Acyl-CoA Dehydrogenase | Dehydrogenation of Acyl-CoA | FADH2, Trans-Δ2-Enoyl-CoA |
| 2. Hydration | Enoyl-CoA Hydratase | Hydration of the double bond | L-3-Hydroxyacyl-CoA |
| 3. Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | Dehydrogenation of the hydroxyl group | NADH, 3-Ketoacyl-CoA |
| 4. Thiolysis | Thiolase | Cleavage by Coenzyme A | Acetyl-CoA, Acyl-CoA (n-2) |
Amino Acid Catabolism to Acetyl-Coenzyme A
The carbon skeletons of various amino acids can also be converted into Acetyl-CoA or its immediate precursor, acetoacetyl-CoA. libretexts.org Amino acids that are degraded to Acetyl-CoA are termed "ketogenic" because they can be converted into ketone bodies. libretexts.orgthemedicalbiochemistrypage.org Leucine and lysine (B10760008) are exclusively ketogenic, while others like isoleucine, phenylalanine, threonine, tryptophan, and tyrosine are both ketogenic and "glucogenic" (meaning they can also be converted to glucose). libretexts.orgthemedicalbiochemistrypage.org
The three essential branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are primarily catabolized in extra-hepatic tissues like skeletal muscle. nyu.edu Their degradation pathways serve as a source of Acetyl-CoA.
The initial steps of BCAA catabolism are common to all three:
Transamination: The first step is the removal of the amino group, a reaction catalyzed by branched-chain amino acid aminotransferase (BCAT). nih.govfrontiersin.org
Oxidative Decarboxylation: The resulting α-ketoacids are then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is structurally similar to the PDC. This step produces the corresponding acyl-CoA derivatives. nih.govfrontiersin.org
After this common pathway, the degradation routes diverge:
Leucine: The catabolism of leucine-derived isovaleryl-CoA ultimately produces acetoacetate and Acetyl-CoA. nih.govfrontiersin.org
Isoleucine: The breakdown of isoleucine yields both Acetyl-CoA and propionyl-CoA (which can be converted to the TCA cycle intermediate succinyl-CoA). nih.govfrontiersin.org
Valine: The degradation of valine leads to propionyl-CoA, making it a glucogenic amino acid. nyu.edu
Therefore, the catabolism of leucine and isoleucine directly contributes to the cellular pool of Acetyl-CoA. nih.govfrontiersin.org
| Amino Acid | Primary Catabolic End Products | Contribution to Acetyl-CoA Pool |
|---|---|---|
| Leucine | Acetyl-CoA and Acetoacetate | Direct |
| Isoleucine | Acetyl-CoA and Propionyl-CoA | Direct |
| Valine | Propionyl-CoA | Indirect (via Succinyl-CoA) |
Acetate (B1210297) and Citrate Conversion to Acetyl-Coenzyme A
The synthesis of Acetyl-Coenzyme A (Acetyl-CoA) from acetate and citrate is a fundamental process in the metabolic network of most living organisms. These pathways are crucial for linking carbohydrate and fatty acid metabolism and are catalyzed by specific enzymes with distinct mechanistic actions.
ATP-citrate lyase (ACLY) is a key enzyme in lipogenesis, catalyzing the conversion of citrate into acetyl-CoA and oxaloacetate in the cytoplasm. wikipedia.orgnih.gov This reaction is particularly important in eukaryotes as it provides the primary source of cytosolic acetyl-CoA for the synthesis of fatty acids and cholesterol. wikipedia.orgnih.gov The mitochondrial membrane is impermeable to acetyl-CoA; therefore, citrate is transported from the mitochondria to the cytosol, where ACLY acts upon it. rrml.roiucr.org
The enzymatic mechanism of ACLY is a multi-step process that is dependent on ATP and Coenzyme A (CoA). wikipedia.orgnih.gov While earlier models proposed a five-step reaction, more recent studies have refined this understanding. rrml.ro The catalytic process can be summarized as follows:
Enzyme Phosphorylation: The reaction is initiated by the phosphorylation of an active site histidine residue on ACLY by ATP, forming a phosphoenzyme intermediate and releasing ADP. nih.gov
Formation of Citryl-Phosphate: The phosphoryl group is then transferred from the enzyme to citrate, forming a citryl-phosphate intermediate that remains bound to the enzyme. nih.gov
Formation of Citryl-CoA: Coenzyme A attacks the citryl-phosphate intermediate, leading to the formation of a citryl-CoA thioester bond and the release of inorganic phosphate. nih.gov
Cleavage to Products: Finally, the enzyme catalyzes the cleavage of citryl-CoA to yield the final products, acetyl-CoA and oxaloacetate. nih.govrrml.ro
Table 1: Mechanistic Steps of ATP-Citrate Lyase
| Step | Reactants | Products | Description |
|---|---|---|---|
| 1 | ACLY + ATP | ACLY-Phosphate + ADP | Phosphorylation of the enzyme at a histidine residue. |
| 2 | ACLY-Phosphate + Citrate | ACLY + Citryl-Phosphate | Transfer of the phosphoryl group to citrate. |
| 3 | Citryl-Phosphate + CoA | Citryl-CoA + Pi | Formation of a thioester bond with Coenzyme A. |
| 4 | Citryl-CoA | Acetyl-CoA + Oxaloacetate | Cleavage of the intermediate to final products. |
Acetyl-Coenzyme A synthetase (ACS), also known as acetate-CoA ligase, is responsible for the synthesis of acetyl-CoA from acetate, a reaction that is vital for the utilization of acetate as a carbon source. wikipedia.orgebi.ac.uk This enzyme is found in both prokaryotic and eukaryotic organisms. wikipedia.org In eukaryotes, ACS activity is present in different cellular compartments, including the mitochondria and the cytosol, where it is involved in various metabolic processes such as energy production and biosynthesis. ebi.ac.uk
The reaction catalyzed by ACS is a two-step process that involves the activation of acetate through the formation of an acetyl-adenylate intermediate: wikipedia.orgebi.ac.uk
Formation of Acetyl-AMP: In the first step, acetate reacts with ATP to form an acetyl-AMP intermediate and pyrophosphate. ebi.ac.uk This reaction is catalyzed by the enzyme and requires a conformational change in the active site upon AMP binding. wikipedia.org
Formation of Acetyl-CoA: The acetyl-AMP intermediate then reacts with Coenzyme A. ebi.ac.uk The sulfhydryl group of CoA attacks the acetyl group of the intermediate, leading to the formation of acetyl-CoA and the release of AMP. wikipedia.org
Table 2: Mechanistic Steps of Acetyl-Coenzyme A Synthetase
| Step | Reactants | Products | Description |
|---|---|---|---|
| 1 | Acetate + ATP | Acetyl-AMP + PPi | Formation of an acetyl-adenylate intermediate. |
| 2 | Acetyl-AMP + CoA | Acetyl-CoA + AMP | Transfer of the acetyl group to Coenzyme A. |
Exogenous Carbon Source Utilization for Acetyl-Coenzyme A Synthesis
Organisms have evolved diverse strategies to utilize various external carbon sources for the synthesis of acetyl-CoA, a central molecule in metabolism. The specific pathways employed depend on the available carbon source and the metabolic capabilities of the organism.
Common exogenous carbon sources that can be converted to acetyl-CoA include glucose, acetate, fatty acids, and ethanol. nih.govnih.gov In many organisms, glucose is the primary source, being converted to pyruvate via glycolysis, which is then decarboxylated to acetyl-CoA by the pyruvate dehydrogenase complex. nih.gov
When glucose is scarce, alternative carbon sources are utilized. Acetate is a significant source, particularly for microorganisms. nih.gov Bacteria can convert acetate to acetyl-CoA via two main pathways: the high-affinity irreversible reaction catalyzed by acetyl-CoA synthetase (ACS), and a low-affinity reversible pathway involving acetate kinase (ACK) and phosphate acetyltransferase (PTA). researchgate.net
Fatty acids obtained from the environment are another important source of acetyl-CoA. nih.gov Through the process of β-oxidation, fatty acids are broken down into two-carbon acetyl-CoA units. nih.gov This process occurs in the mitochondria of eukaryotes and the cytoplasm of prokaryotes. nih.govresearchgate.net
Ethanol can also serve as a precursor for acetyl-CoA synthesis. youtube.com It is first oxidized to acetaldehyde and then to acetate. youtube.com The resulting acetate is subsequently converted to acetyl-CoA by the action of acetyl-CoA synthetase. youtube.com
Table 3: Utilization of Exogenous Carbon Sources for Acetyl-CoA Synthesis
| Carbon Source | Key Enzyme(s) | Pathway | Organism Type |
|---|---|---|---|
| Glucose | Pyruvate Dehydrogenase Complex | Glycolysis and Pyruvate Decarboxylation | Prokaryotes and Eukaryotes |
| Acetate | Acetyl-CoA Synthetase | Direct Conversion | Prokaryotes and Eukaryotes |
| Acetate | Acetate Kinase, Phosphate Acetyltransferase | Two-step Conversion | Bacteria |
| Fatty Acids | Acyl-CoA Synthetases, β-oxidation enzymes | β-oxidation | Prokaryotes and Eukaryotes |
| Ethanol | Alcohol Dehydrogenase, Aldehyde Dehydrogenase, Acetyl-CoA Synthetase | Oxidation to Acetate, then conversion | Eukaryotes |
Catabolism and Degradation Pathways of Coenzyme a and Acetyl Coenzyme a
Tricarboxylic Acid Cycle Integration for Energy Production
The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is the primary metabolic pathway for the oxidation of acetyl-CoA in aerobic organisms. allen.inreactome.org This series of reactions occurs in the mitochondrial matrix and is a central hub for energy production. nih.gov
The entry of acetyl-CoA into the TCA cycle is initiated by its condensation with a four-carbon molecule, oxaloacetate, to form the six-carbon molecule citrate (B86180). biorxiv.org This reaction is catalyzed by the enzyme citrate synthase and releases the coenzyme A molecule. nih.govwikipedia.org The cycle then proceeds through a series of eight enzymatic steps, during which the acetyl group is oxidized. reactome.org
For each molecule of acetyl-CoA that enters the cycle, the net products are:
Two molecules of carbon dioxide (CO₂)
Three molecules of NADH (reduced nicotinamide adenine (B156593) dinucleotide) nih.gov
One molecule of FADH₂ (reduced flavin adenine dinucleotide) nih.gov
One molecule of ATP (adenosine triphosphate) or GTP (guanosine triphosphate) nih.gov
The reduced coenzymes, NADH and FADH₂, are high-energy electron carriers. They subsequently donate their electrons to the electron transport chain, leading to the production of a significant amount of ATP through oxidative phosphorylation. nih.gov The complete oxidation of one molecule of acetyl-CoA via the TCA cycle and oxidative phosphorylation yields approximately 10 to 12 molecules of ATP.
| Step | Reactants | Products | Enzyme |
|---|---|---|---|
| 1 | Acetyl-CoA + Oxaloacetate + H₂O | Citrate + CoA-SH | Citrate Synthase |
| 3 | Isocitrate + NAD⁺ | α-Ketoglutarate + CO₂ + NADH + H⁺ | Isocitrate Dehydrogenase |
| 4 | α-Ketoglutarate + NAD⁺ + CoA-SH | Succinyl-CoA + CO₂ + NADH + H⁺ | α-Ketoglutarate Dehydrogenase Complex |
| 5 | Succinyl-CoA + GDP + Pi | Succinate + GTP + CoA-SH | Succinyl-CoA Synthetase |
| 6 | Succinate + FAD | Fumarate + FADH₂ | Succinate Dehydrogenase |
| 8 | Malate + NAD⁺ | Oxaloacetate + NADH + H⁺ | Malate Dehydrogenase |
Ketone Body Synthesis from Acetyl-Coenzyme A
Ketogenesis is the metabolic pathway that produces ketone bodies from acetyl-CoA. wikipedia.org This process occurs primarily in the mitochondria of liver cells, especially during periods of fasting, prolonged exercise, or low carbohydrate intake when glucose availability is limited. nih.govjackwestin.com Under these conditions, increased fatty acid oxidation leads to an accumulation of acetyl-CoA, which is then diverted to ketone body synthesis. libretexts.org
The three ketone bodies produced are acetoacetate, D-β-hydroxybutyrate, and acetone. wikipedia.org The pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. nih.govbyjus.com Subsequently, HMG-CoA synthase adds another acetyl-CoA molecule to acetoacetyl-CoA, forming 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). allen.inbyjus.com HMG-CoA lyase then cleaves HMG-CoA to yield acetoacetate and acetyl-CoA. byjus.com
Acetoacetate can then be either:
Reduced to D-β-hydroxybutyrate by the enzyme D-β-hydroxybutyrate dehydrogenase, a reaction that requires NADH. utah.edugpnotebook.com
Spontaneously decarboxylated to form acetone. wikipedia.org
Once synthesized, ketone bodies are released from the liver into the bloodstream and transported to extrahepatic tissues, such as the brain, heart, and skeletal muscle, where they can be used as an energy source. wikipedia.org In these tissues, they are converted back to acetyl-CoA, which then enters the TCA cycle for energy production. nih.gov The liver itself cannot utilize ketone bodies as it lacks the necessary enzyme, β-ketoacyl-CoA transferase. nih.govbyjus.com
| Step | Substrate(s) | Product(s) | Enzyme |
|---|---|---|---|
| 1 | 2 Acetyl-CoA | Acetoacetyl-CoA + CoA-SH | Thiolase (ACAT) |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA + CoA-SH | HMG-CoA Synthase |
| 3 | HMG-CoA | Acetoacetate + Acetyl-CoA | HMG-CoA Lyase |
| 4a | Acetoacetate + NADH + H⁺ | D-β-Hydroxybutyrate + NAD⁺ | D-β-Hydroxybutyrate Dehydrogenase |
| 4b | Acetoacetate | Acetone + CO₂ | Spontaneous (or Acetoacetate Decarboxylase) |
Coenzyme A and Acyl-Coenzyme A Hydrolysis Mechanisms
The degradation of Coenzyme A (CoA) and its thioesters (acyl-CoAs) occurs through distinct pathways both outside and inside the cell, playing a crucial role in regulating the intracellular CoA pool and metabolic flexibility. nih.govnih.gov
Extracellular CoA, derived from dietary sources or released from tissues, is broken down to regenerate pantothenate (Vitamin B5), a precursor for intracellular CoA synthesis. nih.gov The final and key step in this extracellular degradation pathway is catalyzed by pantetheinase enzymes. nih.govnih.gov These enzymes, also known as vanins, hydrolyze pantetheine—an intermediate in CoA breakdown—into pantothenic acid and cysteamine. rsc.orgeui.eumdpi.com This reaction makes pantothenate available for uptake by cells to be used in the de novo synthesis of CoA. nih.govnih.gov Pantetheinase activity is found in most multicellular organisms and is particularly high in the intestine and kidney. nih.govrsc.org
Inside the cell, the degradation of CoA and acyl-CoAs is mediated by a specific family of enzymes called Nudix (Nucleoside diphosphate linked moiety X)-type motif hydrolases. nih.govmdpi.com These enzymes are located in various subcellular compartments, including the mitochondria and peroxisomes. nih.gov Nudix hydrolases, such as NUDT7, NUDT8, and NUDT19 in mammals, specifically hydrolyze the pyrophosphate bond of CoA and certain acyl-CoAs. nih.gov This cleavage results in the formation of 3',5'-adenosine diphosphate (3',5'-ADP) and the corresponding (acyl)-4'-phosphopantetheine. nih.govnih.govresearchgate.net This intracellular pathway is vital for regulating the size and composition of subcellular CoA and acyl-CoA pools, thereby influencing CoA-dependent metabolic processes. nih.govnih.gov For instance, the mouse NUDT7 has been identified as an acyl-CoA diphosphatase in peroxisomes, playing a role in peroxisomal CoA homeostasis. nih.gov
Metabolic Flux Analysis and Network Modeling of Acetyl Coenzyme a
Isotopic Labeling Techniques for Flux Quantification
To accurately measure intracellular metabolic fluxes, stable isotope labeling techniques are widely employed. These methods involve introducing substrates enriched with stable isotopes, such as Carbon-13 (¹³C), into a biological system and tracking their incorporation into downstream metabolites. creative-proteomics.com
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to determine the flow of carbon through intracellular metabolic pathways. creative-proteomics.com The method involves culturing cells with a ¹³C-labeled carbon source, such as [1-¹³C] glucose or [U-¹³C] glucose. nih.gov As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various metabolites, including Acetyl-CoA and its derivatives. By analyzing the mass isotopomer distribution (the pattern of ¹³C labeling) in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the relative activities of different metabolic pathways. creative-proteomics.com
This technique is instrumental in identifying bottlenecks in pathways that supply key precursors for biochemical production. nih.gov For instance, ¹³C-MFA has been extensively used in metabolic engineering to understand and optimize the production of fatty acids and other valuable chemicals derived from Acetyl-CoA in microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica. nih.govisotope.com By quantifying the fluxes around the Acetyl-CoA node, researchers can identify which pathways are consuming the precursor and devise strategies, such as gene knockouts or downregulations, to redirect carbon flux towards the desired product. nih.gov For example, a study on S. cerevisiae used ¹³C-MFA to reveal that malate synthase diverts a significant portion of Acetyl-CoA away from fatty acid synthesis, identifying it as a prime target for downregulation to improve yields. nih.gov
Table 1: Research Findings from ¹³C-MFA Studies on Acetyl-CoA
| Organism/Cell Type | Key Finding Related to Acetyl-CoA Flux | Application/Implication |
|---|---|---|
| Saccharomyces cerevisiae | Identified malate synthase as a major consumer of Acetyl-CoA, competing with fatty acid production. nih.gov | Metabolic engineering to increase free fatty acid production by downregulating the malate synthase gene. nih.gov |
| Yarrowia lipolytica | Characterized the flux distribution from acetate (B1210297) to lipids, highlighting the roles of the glyoxylate shunt and TCA cycle in supplying Acetyl-CoA. isotope.com | Optimizing the conversion of volatile fatty acids into lipids for biofuel production. isotope.com |
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the quantitative analysis of metabolites, including Acetyl-CoA. jefferson.edu This technique relies on the addition of a known amount of an isotopically labeled version of the target analyte (an internal standard) to a sample before processing and analysis, typically by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net
The internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic label (e.g., ¹³C or ¹⁵N). jefferson.edunih.gov Because the internal standard and the endogenous analyte behave identically during sample extraction, purification, and ionization, any sample loss or variation in instrument response affects both equally. researchgate.net By measuring the ratio of the signal from the endogenous analyte to that of the known amount of internal standard, a precise and accurate concentration can be determined. jefferson.edu
In Acetyl-CoA research, this method is crucial for overcoming the compound's inherent instability and low concentration in biological samples. nih.gov For example, stable isotope labeling by essential nutrients in cell culture (SILEC) can be used to generate ¹³C-labeled Acetyl-CoA within cells to serve as an ideal internal standard for exact quantification. nih.gov This approach has enabled the reliable measurement of Acetyl-CoA levels in various biological matrices, from cultured cells to whole blood, providing critical data for understanding metabolic states in health and disease. nih.govresearchgate.net
Computational Modeling of Acetyl-Coenzyme A Dynamics
Computational modeling has become an indispensable tool for understanding the complex dynamics of metabolic networks involving Acetyl-CoA. acs.orgnih.govdiva-portal.org These models can simulate the behavior of metabolic pathways under different conditions, providing insights that are difficult to obtain through experimental methods alone. acs.org
By integrating experimental data, such as flux measurements from ¹³C-MFA, into a stoichiometric model of a cell's metabolic network, researchers can create a comprehensive in-silico representation of cellular metabolism. nih.gov These models can be used to predict how genetic or environmental perturbations will affect the flow of metabolites, including the dynamics of the Acetyl-CoA pool.
For instance, computational models have been applied to study the Krebs cycle, a central hub of metabolism where Acetyl-CoA is oxidized. nih.gov Algorithmic approaches can decompose the complex network of reactions into principal subcircuits, allowing researchers to understand the operational behaviors of the cycle. nih.gov This type of analysis can identify key control points and regulatory interactions that govern the fate of Acetyl-CoA. Such models are crucial for a systems-level understanding of metabolism and for guiding rational metabolic engineering strategies. nih.govnih.gov
Quantitative Assessment of Carbon Source Contribution to Acetyl-Coenzyme A Pools
A key question in metabolism is understanding which nutrients contribute to the various intracellular metabolite pools. Using ¹³C-labeled tracers, it is possible to quantitatively determine the contribution of different carbon sources to the Acetyl-CoA pool. nih.gov This is achieved by feeding cells specific ¹³C-labeled nutrients (e.g., [U-¹³C]glucose, [U-¹³C]glutamine, or [¹³C₂]acetate) and then measuring the extent of ¹³C incorporation into Acetyl-CoA or its downstream products like fatty acids. nih.gov
Research has shown that the relative contributions of carbon sources to Acetyl-CoA can vary significantly depending on the cell type and environmental conditions. For example, in many cultured cells under normal oxygen (normoxic) conditions, glucose is the primary source of Acetyl-CoA, contributing over 90% of the pool. nih.gov However, under low oxygen (hypoxic) conditions, a common feature of the tumor microenvironment, the contribution from glucose decreases significantly. nih.gov In these situations, cells can switch to using other substrates. Studies have revealed that acetate becomes a major, previously underappreciated, carbon source for Acetyl-CoA synthesis in hypoxic cancer cells, maintaining the supply needed for processes like lipogenesis. nih.gov
Table 2: Contribution of Different Carbon Sources to Cytosolic Acetyl-CoA Pools in Cancer Cells
| Carbon Source | Contribution in Normoxia (%) | Contribution in Hypoxia (%) |
|---|---|---|
| Glucose | >90% (combined with glutamine) nih.gov | 50% - 80% (combined with glutamine) nih.gov |
| Glutamine | Minor contributor | Minor contributor |
| Acetate | Minor contributor | Major contributor nih.gov |
| Other Amino Acids | Minor contributor nih.gov | Minor contributor nih.gov |
These quantitative assessments are vital for understanding metabolic reprogramming in diseases like cancer and for identifying potential therapeutic targets within these altered metabolic pathways. nih.gov
Regulatory Mechanisms Governing Acetyl Coenzyme a Homeostasis and Flux
Allosteric Regulation of Key Enzymes by Acetyl-Coenzyme A
Acetyl-CoA itself serves as a critical allosteric effector, directly binding to and modulating the activity of enzymes central to its metabolism. This feedback and feed-forward regulation allows for rapid adjustments in metabolic pathways in response to fluctuations in Acetyl-CoA levels.
High levels of Acetyl-CoA, along with an elevated NADH/NAD+ ratio, signal a state of high energy charge within the mitochondria. Under these conditions, Acetyl-CoA and NADH act as allosteric activators of pyruvate (B1213749) dehydrogenase kinase (PDK) isoforms. researchgate.netresearchgate.net PDKs are serine/threonine kinases that phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC). The PDC catalyzes the irreversible decarboxylation of pyruvate to form Acetyl-CoA. Therefore, the activation of PDK by Acetyl-CoA serves as a negative feedback mechanism, dampening the production of Acetyl-CoA from pyruvate when cellular levels are already high. nih.govacs.org This regulation is crucial for conserving glucose and pyruvate when fatty acid oxidation is providing ample Acetyl-CoA. The effect of Acetyl-CoA on PDK activity is mediated by the inner lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC. nih.govacs.org
Table 1: Allosteric Regulation of Pyruvate Dehydrogenase Kinase (PDK)
| Effector | Regulatory Action on PDK | Consequence for Pyruvate Dehydrogenase Complex (PDC) |
|---|---|---|
| Acetyl-CoA | Activation | Inhibition (via phosphorylation) |
| NADH | Activation | Inhibition (via phosphorylation) |
| Pyruvate | Inhibition | Activation (by inhibiting PDK) |
In contrast to its inhibitory effect on the PDC, Acetyl-CoA is a potent allosteric activator of pyruvate carboxylase (PC). researchgate.netnih.govdroracle.ai PC is a vital anaplerotic enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key intermediate in the citric acid cycle and a substrate for gluconeogenesis. researchgate.netnih.govwikipedia.org The activation of PC by Acetyl-CoA is an essential feed-forward mechanism. When Acetyl-CoA levels rise, for instance from fatty acid oxidation, it signals the need to replenish oxaloacetate pools to maintain the flux of the citric acid cycle for citrate (B86180) synthesis. droracle.ai For over six decades, Acetyl-CoA has been recognized as an allosteric regulator of PC, and recent structural studies have revealed the underlying mechanism. researchgate.netnih.gov The binding of Acetyl-CoA to an allosteric site on the PC enzyme stabilizes it in a catalytically competent conformation, which in turn triggers a cascade of events including ATP hydrolysis and communication between the two reactive centers of the enzyme. researchgate.netnih.gov This ensures that when there is an abundance of Acetyl-CoA, the cell can efficiently convert pyruvate to oxaloacetate, thus linking fatty acid oxidation with the citric acid cycle and gluconeogenesis. droracle.ai
Post-Translational Modifications and Enzyme Activity Regulation
The activity of enzymes involved in Acetyl-CoA metabolism is also subject to regulation by post-translational modifications, most notably acetylation and deacetylation. This provides a dynamic and reversible mechanism to control enzyme function.
Acetyl-CoA synthetase (ACS) is a key enzyme that catalyzes the formation of Acetyl-CoA from acetate (B1210297), ATP, and Coenzyme A. johnshopkins.edu The activity of ACS is regulated by reversible acetylation of a conserved lysine (B10760008) residue within its active site. nih.govwikipedia.org Acetylation of this lysine residue leads to a significant decrease in or complete inactivation of the enzyme's catalytic activity. johnshopkins.edunih.gov This regulatory mechanism is remarkably conserved across different domains of life, from bacteria to mammals. nih.govnih.gov
In microorganisms like Salmonella enterica, the acetylation of ACS is carried out by a protein acetyltransferase (Pat), and the deacetylation is catalyzed by the NAD+-dependent deacetylase CobB, a member of the sirtuin family. johnshopkins.edu The non-acetylated form of ACS in S. enterica is substantially more active than its acetylated counterpart. nih.gov Similarly, in mammals, cytoplasmic and mitochondrial ACS isoforms are regulated by sirtuins. For instance, the activity of mitochondrial ACS is enhanced by the deacetylase SIRT3. wikipedia.org This reversible modification allows for the rapid control of acetate conversion to Acetyl-CoA, linking the enzymatic activity to the energy status of the cell, as reflected by NAD+ levels in the case of sirtuin-mediated deacetylation. johnshopkins.edu
Table 2: Regulation of Acetyl-CoA Synthetase (ACS) by Acetylation
| Organism/System | Acetylating Enzyme | Deacetylating Enzyme | Effect of Acetylation on ACS Activity |
|---|---|---|---|
| Salmonella enterica | Pat | CobB (Sirtuin) | Inactivation |
| Bacillus subtilis | AcuA | AcuC | Inactivation |
Transcriptional Regulation of Acetyl-Coenzyme A Metabolic Enzymes
Long-term adaptation of Acetyl-CoA metabolism is achieved through the transcriptional regulation of genes encoding key metabolic enzymes. This level of control ensures that the cellular machinery for Acetyl-CoA synthesis is appropriately matched to the prevailing environmental and nutritional conditions.
In many Gram-negative bacteria, the CrbS/R two-component signal transduction system plays a crucial role in regulating acetate metabolism. nih.govplos.orgnih.gov This system governs the expression of the acsA gene, which encodes for Acetyl-CoA synthetase. nih.govplos.orgnih.gov The CrbS/R system consists of a sensor kinase, CrbS, and a cognate response regulator, CrbR. nih.govnih.gov Under specific conditions, such as the presence of acetate as a primary carbon source, CrbS is thought to autophosphorylate and subsequently transfer the phosphoryl group to CrbR. Phosphorylated CrbR then acts as a transcriptional activator, binding to the promoter region of the acsA gene and upregulating its expression. nih.govresearchgate.net This regulatory circuit is essential for the ability of these bacteria to utilize acetate as a sole carbon source. nih.govplos.org The CrbS/R system is conserved among various environmental pathogens, including strains of Vibrio cholerae and Pseudomonas aeruginosa, highlighting its importance in bacterial physiology and adaptation. nih.govplos.orgnih.gov
Nutrient Availability and Metabolic Signaling Pathways
The homeostasis and flux of Acetyl-Coenzyme A (Acetyl-CoA) are meticulously regulated by the cell's nutritional status and a complex network of metabolic signaling pathways. As a central metabolic hub, Acetyl-CoA levels are dynamically adjusted to meet the cell's needs for energy production, biosynthesis, and epigenetic regulation. nih.govasm.org The availability of nutrients such as glucose, fatty acids, and amino acids directly dictates the primary sources and metabolic fate of Acetyl-CoA. nih.govnih.gov This nutrient-sensing is translated into cellular action through key signaling cascades, including those mediated by AMP-activated protein kinase (AMPK), the mechanistic target of rapamycin (B549165) (mTOR), and insulin. These pathways ensure that Acetyl-CoA is appropriately partitioned between anabolic (growth) and catabolic (survival) processes. nih.govresearchgate.net
The subcellular compartmentalization of Acetyl-CoA into mitochondrial and nucleo-cytosolic pools is a critical aspect of its regulation. umcutrecht.nlplos.org Nutrient availability profoundly influences the distribution and utilization of Acetyl-CoA within these compartments. nih.gov Under nutrient-replete conditions, an abundance of cytosolic Acetyl-CoA supports fatty acid synthesis and histone acetylation for cell growth. nih.govnih.gov Conversely, during nutrient deprivation, Acetyl-CoA is preferentially generated and retained within the mitochondria to fuel oxidative phosphorylation for ATP production. nih.govumcutrecht.nl
Influence of Nutrient Status on Acetyl-CoA Pools
The cell's nutritional environment is the primary determinant of how Acetyl-CoA is produced and utilized. The transition between fed (nutrient-rich) and fasted (nutrient-poor) states triggers a major shift in the sources, subcellular location, and metabolic application of Acetyl-CoA. nih.govresearchgate.net
In a fed state , characterized by high glucose availability, glycolysis is the principal pathway for Acetyl-CoA generation. researchgate.net Glucose is converted to pyruvate, which enters the mitochondria and is decarboxylated by the pyruvate dehydrogenase complex to produce mitochondrial Acetyl-CoA. frontiersin.org When cellular energy requirements are met, the excess mitochondrial Acetyl-CoA is exported to the cytosol in the form of citrate. nih.govfrontiersin.org In the cytosol, the enzyme ATP citrate lyase (ACLY) cleaves citrate to regenerate Acetyl-CoA. nih.govfrontiersin.org This nucleo-cytosolic pool of Acetyl-CoA serves as the fundamental building block for the synthesis of fatty acids and cholesterol and as the acetyl donor for histone acetylation, linking nutrient status to gene expression. nih.govnih.gov
In contrast, during a fasted state or periods of caloric restriction, the primary source of Acetyl-CoA shifts from glucose to the catabolism of fatty acids through β-oxidation. nih.govnih.gov This process occurs predominantly within the mitochondria, leading to a significant increase in the mitochondrial Acetyl-CoA pool. nih.gov This mitochondrial Acetyl-CoA is primarily directed into the tricarboxylic acid (TCA) cycle to generate ATP. In the liver, it can also be used to synthesize ketone bodies, which serve as an alternative energy source for other tissues. nih.govresearchgate.net Consequently, the nucleo-cytosolic Acetyl-CoA levels decrease, which in turn limits anabolic processes like lipogenesis and reduces global histone acetylation, representing a systemic shift towards energy conservation and survival. nih.govresearchgate.net
Acetate also serves as a crucial alternative source for Acetyl-CoA, particularly under conditions of glucose limitation or hypoxia. The enzyme Acyl-CoA short-chain synthetase-2 (ACSS2) can convert acetate into Acetyl-CoA in both the cytoplasm and the nucleus, thereby maintaining the Acetyl-CoA pools necessary for histone acetylation and cell survival when glucose-derived carbon is scarce. nih.gov
| Nutrient Status | Primary Acetyl-CoA Source | Predominant Subcellular Pool | Primary Metabolic Fate | Key Enzymes Involved |
|---|---|---|---|---|
| Fed State (High Glucose) | Glucose (via Pyruvate) | Nucleo-cytosolic | Fatty Acid Synthesis, Cholesterol Synthesis, Histone Acetylation | Pyruvate Dehydrogenase, ATP Citrate Lyase (ACLY) |
| Fasted State (Low Glucose) | Fatty Acids (via β-oxidation) | Mitochondrial | TCA Cycle (ATP Production), Ketone Body Synthesis | Acyl-CoA Synthetases, Carnitine Palmitoyltransferase 1 |
| Glucose-Limited/Hypoxia | Acetate | Nucleo-cytosolic | Histone Acetylation, Survival Pathways | Acyl-CoA Synthetase 2 (ACSS2) |
Regulation by Metabolic Signaling Pathways
Metabolic signaling pathways act as integrators of nutritional cues, modulating the activity of key enzymes to control Acetyl-CoA flux.
AMP-activated protein kinase (AMPK) functions as a critical cellular energy sensor. portlandpress.com It is activated under conditions of low energy charge (high AMP:ATP ratio), such as during nutrient deprivation or exercise. portlandpress.comnih.gov A primary target of activated AMPK is Acetyl-CoA Carboxylase (ACC), the enzyme that catalyzes the conversion of Acetyl-CoA to Malonyl-CoA, the rate-limiting step in fatty acid synthesis. portlandpress.comresearchgate.net AMPK phosphorylates and inactivates both isoforms of ACC (ACC1 and ACC2). portlandpress.comphysiology.org This inhibition of ACC reduces the consumption of Acetyl-CoA for lipogenesis and decreases the levels of Malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for oxidation. nih.govresearchgate.net Thus, AMPK activation effectively switches off ATP-consuming anabolic pathways while promoting catabolic pathways that generate ATP. portlandpress.com
The mechanistic target of rapamycin (mTOR) pathway, existing in two distinct complexes (mTORC1 and mTORC2), is a central regulator of cell growth and metabolism in response to nutrients and growth factors. oncotarget.comnih.gov mTORC1 promotes lipid biosynthesis by activating the transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBP1), which upregulates the expression of lipogenic enzymes like ACC and Fatty Acid Synthase (FAS). nih.govnih.gov mTORC2 has been shown to stimulate the production of cytosolic Acetyl-CoA by phosphorylating and activating ATP citrate lyase (ACLY). oncotarget.comnih.gov This positions mTOR as a key driver of Acetyl-CoA utilization for anabolic processes in nutrient-rich conditions.
| Signaling Pathway | Primary Activator(s) | Key Target(s) in Acetyl-CoA Metabolism | Effect on Target | Overall Impact on Acetyl-CoA Flux |
|---|---|---|---|---|
| AMPK | High AMP:ATP ratio (Low energy) | Acetyl-CoA Carboxylase (ACC) | Inhibition via phosphorylation | Decreases use for fatty acid synthesis; promotes fatty acid oxidation. |
| mTOR (mTORC1/2) | Nutrients, Growth Factors | SREBP1 (via mTORC1), ATP Citrate Lyase (ACLY) (via mTORC2) | Activation | Increases use for fatty acid and cholesterol synthesis. |
| Insulin Signaling | High Blood Glucose | Acetyl-CoA Carboxylase (ACC), Acyl-CoA Synthetases (ACS) | Activation of ACC, Transcriptional regulation of ACS | Promotes conversion to Malonyl-CoA for fatty acid synthesis (storage). |
Epigenetic Regulation Mediated by Acetyl Coenzyme a
Histone Acetylation Dynamics and Acetyl-Coenzyme A Availability
When Acetyl-CoA levels are high, indicative of a robust metabolic state, histone acetyltransferases (HATs) are more active, leading to increased histone acetylation. Conversely, a decrease in Acetyl-CoA availability can limit HAT activity, resulting in lower levels of histone acetylation. This direct relationship underscores Acetyl-CoA's role as a metabolic sensor that influences chromatin architecture. nih.gov The nucleocytosolic pool of Acetyl-CoA is particularly crucial for histone acetylation, and this pool can be regulated independently of the mitochondrial pool. nih.govnih.gov Studies have shown that changes in metabolic fluxes, if not properly accounted for, could be misinterpreted as alterations in histone acetylation dynamics, highlighting the importance of integrated analytical approaches. nih.gov
| Condition | Cellular Acetyl-CoA Level | Impact on Histone Acetylation | Primary Acetyl-CoA Source for Histone Acetylation |
|---|---|---|---|
| High Glucose Availability | Increased | Increased global histone acetylation | Glucose-derived citrate (B86180) processed by ATP-Citrate Lyase (ACLY) |
| Nutrient Limitation | Decreased | Decreased global histone acetylation | Reduced flux through glycolysis and other metabolic pathways |
| Fatty Acid Oxidation | Increased Mitochondrial Pool | Can contribute to the nucleocytosolic pool for histone acetylation | Fatty acids |
Lysine (B10760008) acetyltransferases (KATs), also known as histone acetyltransferases (HATs), are the enzymes responsible for transferring the acetyl group from Acetyl-CoA to the lysine residues of histone proteins. nih.gov The activity of many KATs is directly influenced by the concentration of Acetyl-CoA. nih.gov This is because the Michaelis constant (Km) of many KATs for Acetyl-CoA falls within the physiological range of cellular Acetyl-CoA concentrations. nih.govnih.govspringernature.com Consequently, fluctuations in the availability of Acetyl-CoA can directly modulate the rate of histone acetylation catalyzed by these enzymes. nih.govnih.gov
When Acetyl-CoA levels are high, KATs can function at or near their maximal velocity, leading to robust histone acetylation. Conversely, when Acetyl-CoA levels drop, the activity of these enzymes is reduced, resulting in lower levels of histone acetylation. This substrate-level regulation provides a direct mechanism for the cell to translate its metabolic state into epigenetic modifications. nih.gov Furthermore, some KATs, such as Gcn5p in yeast, have been shown to acetylate their substrates in direct response to fluctuations in Acetyl-CoA levels. nih.gov The product of the reaction, Coenzyme A (CoA), can also act as an inhibitor of some KATs, meaning that the ratio of Acetyl-CoA to CoA can also be a critical determinant of KAT activity. nih.gov
| Lysine Acetyltransferase (KAT) Family | General Km for Acetyl-CoA | Significance |
|---|---|---|
| Gcn5-related N-acetyltransferases (GNATs) | Low micromolar range | Sensitive to physiological fluctuations in Acetyl-CoA levels. |
| MYST (MOZ, Ybf2/Sas3, Sas2, Tip60) | Varies among family members | Differential sensitivity to Acetyl-CoA availability may allow for specific regulatory responses. |
| p300/CBP | Low micromolar range | Activity is highly responsive to changes in nuclear Acetyl-CoA concentrations. |
The level of histone acetylation is determined by the balance between the activities of KATs and histone deacetylases (HDACs), which remove acetyl groups from lysine residues. researchgate.net While KAT activity is often directly promoted by Acetyl-CoA availability, HDACs provide a counter-regulatory mechanism. The interplay between these two classes of enzymes is crucial for maintaining the dynamic nature of histone acetylation. portlandpress.comnih.gov
Interestingly, the activity of some HDACs can also be influenced by cellular metabolites. For instance, enzyme kinetic studies have shown that the catalytic activity of HDAC1 and HDAC2 can be stimulated by intermediates such as Acetyl-CoA and malonyl-CoA, but inhibited by free Coenzyme A. mdpi.comnih.gov This suggests a complex regulatory network where the same metabolites that promote acetylation can also, under certain conditions, enhance deacetylation, potentially creating a feedback loop to fine-tune the epigenetic landscape. Furthermore, the activity of sirtuins, a class of NAD+-dependent deacetylases, is linked to the cellular energy state through the availability of NAD+, adding another layer of metabolic control to histone deacetylation. uni.lu
The availability of Acetyl-CoA does not just affect global histone acetylation levels but can also influence the patterns of acetylation at specific lysine residues on histone tails. nih.gov Different KATs have distinct substrate specificities, and their differential sensitivity to Acetyl-CoA concentrations may lead to the preferential acetylation of certain sites under specific metabolic conditions. nih.gov
For example, quantitative mass spectrometry has been used to monitor the dynamic incorporation of labeled acetyl groups onto specific histone lysines in response to changes in nutrient sources. researchgate.net Such studies have revealed that acetylation at sites like H3K9, H3K14, H3K18, and H3K23 on the tail of histone H3 can be differentially affected by metabolic shifts. nih.gov In some cases, specific metabolic pathways are linked to the acetylation of particular histone residues. For instance, in T helper cells, Acetyl-CoA derived from glycolysis is important for histone acetylation at the promoter of the Ifng gene, which is crucial for T cell differentiation. nih.gov Quantitative acetylome analysis has identified numerous histone acetylation sites that are differentially regulated in various physiological and pathological states, such as hepatocellular carcinoma, where specific marks like H2BK120ac, H3.3K18ac, and H4K77ac have been linked to prognosis. nih.gov
Non-Histone Protein Acetylation and Functional Implications
Beyond histones, a vast number of other proteins are also subject to lysine acetylation in an Acetyl-CoA-dependent manner. nih.gov This includes numerous enzymes involved in central metabolic pathways such as glycolysis, the TCA cycle, and fatty acid metabolism. nih.gov The acetylation of these non-histone proteins can directly regulate their enzymatic activity, stability, and subcellular localization, creating a direct feedback loop where metabolism regulates its own machinery. nih.gov
For instance, the acetylation of acetyl-CoA synthetase (ACSS), the enzyme that generates Acetyl-CoA from acetate (B1210297), can inhibit its activity, representing a classic feedback inhibition mechanism. nih.govresearchgate.net Many of these acetylation events on metabolic enzymes appear to be sensitive to the intracellular concentration of Acetyl-CoA, suggesting a global coordination of metabolic pathways in response to nutrient availability. nih.gov The dynamic acetylation of these proteins is often counter-regulated by sirtuins, which deacetylate and often reactivate these enzymes. researchgate.net
| Acetylated Non-Histone Protein | Function of the Protein | Effect of Acetylation |
|---|---|---|
| Acetyl-CoA Synthetase (ACSS) | Generates Acetyl-CoA from acetate | Inhibition of enzymatic activity |
| Glycogen Phosphorylase (GP) | Catalyzes the breakdown of glycogen | Recruitment of a phosphatase, leading to inhibition |
| Pyruvate (B1213749) Kinase (PK) | A key regulatory enzyme in glycolysis | Promotes lysosome-dependent degradation |
Chromatin Remodeling and Gene Expression Regulation
Acetyl-CoA-mediated histone acetylation plays a fundamental role in chromatin remodeling and the regulation of gene expression. embopress.org The acetylation of lysine residues on histone tails neutralizes their positive charge, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. frontiersin.org This leads to a more "open" or relaxed chromatin structure, known as euchromatin, which is generally associated with increased transcriptional activity. portlandpress.com
This more accessible chromatin allows for the binding of transcription factors and the transcriptional machinery to gene promoters and enhancers, thereby facilitating gene expression. researchgate.net The level of histone acetylation at specific gene loci is often directly correlated with their transcriptional output. For example, an increase in the cellular pool of Acetyl-CoA can lead to hyperacetylation of histones at growth-promoting genes, priming them for transcription. nih.gov Conversely, a depletion of Acetyl-CoA can lead to histone hypoacetylation and the repression of these same genes. researchgate.net Enzymes that generate Acetyl-CoA in the nucleus, such as ATP-citrate lyase (ACLY), have been shown to be crucial for providing the substrate for histone acetylation and promoting the transcriptional activation of specific genes. nih.gov
Interplay with Cellular Signaling Pathways
The role of Acetyl-CoA in epigenetic regulation is intricately connected with various cellular signaling pathways, which can both influence and be influenced by Acetyl-CoA metabolism and histone acetylation. nih.gov A key example of this interplay is with the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. nih.gov
AMPK is activated in response to low energy states (high AMP/ATP ratio) and acts to restore energy balance by promoting catabolic pathways and inhibiting anabolic processes. uni.lu AMPK can influence histone acetylation through multiple mechanisms. It can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), the enzyme that consumes Acetyl-CoA for fatty acid synthesis, thereby increasing the availability of Acetyl-CoA for histone acetylation. researchgate.netmdpi.com Additionally, nuclear AMPK can phosphorylate and promote the nuclear export of certain HDACs, further shifting the balance towards histone hyperacetylation. uni.lunih.gov Conversely, the activity of AMPK itself can be regulated by acetylation. This reciprocal regulation highlights a sophisticated network that integrates metabolic sensing, signaling, and epigenetic control to maintain cellular homeostasis. mdpi.com
Role of Acetyl Coenzyme a in Biological Processes and Pathophysiological States
Cellular Proliferation and Cell Cycle Progression Regulation
Acetyl-Coenzyme A (Acetyl-CoA) stands as a critical metabolic sensor, intricately linking the nutritional state of a cell to its decisions to grow and divide. The availability of carbon sources is directly reflected in the intracellular levels of Acetyl-CoA, which in turn governs the epigenetic landscape to control gene expression related to cell proliferation.
A fundamental mechanism by which Acetyl-CoA influences cell growth is through the acetylation of histones. Histone acetylation, a key epigenetic modification, neutralizes the positive charge of lysine (B10760008) residues on histone tails, leading to a more relaxed chromatin structure. This "open" chromatin state allows for greater accessibility of transcription factors to DNA, thereby promoting the expression of genes necessary for growth and proliferation. Studies have demonstrated that a substantial increase in intracellular Acetyl-CoA levels is a prerequisite for entry into the cell growth and division cycle. This elevation in Acetyl-CoA directly fuels the activity of histone acetyltransferases (HATs), enzymes that catalyze the transfer of the acetyl group from Acetyl-CoA to histones. Specifically, at genes crucial for growth, increased Acetyl-CoA levels lead to heightened histone acetylation, facilitating their rapid transcription and committing the cell to a new round of proliferation. nih.govnih.gov
The coordination between nutrient availability and cell cycle progression is therefore tightly regulated by the fluctuating levels of Acetyl-CoA. When nutrients are abundant, the increased production of Acetyl-CoA serves as a metabolic signal that the cell has sufficient resources to support the energetic and biosynthetic demands of creating a new cell. This signaling function positions Acetyl-CoA as a rheostat for carbon sources, directly informing the cellular machinery that initiates the growth program. nih.govnih.gov Genetic alterations that result in a net accumulation of intracellular Acetyl-CoA may consequently enhance the proliferative capacity of cells, a hallmark of various pathological conditions, including cancer. nih.gov
| Research Finding | Organism/Cell Type | Key Outcome |
| Increased intracellular Acetyl-CoA levels induce histone acetylation at growth-related genes. | Saccharomyces cerevisiae | Promotes rapid transcription and commitment to cell growth. nih.govnih.gov |
| Acetyl-CoA acts as a metabolic signal representing carbon source availability. | Saccharomyces cerevisiae | Coordinates the decision to enter a round of growth and division. nih.govnih.gov |
| The Gcn5p/SAGA complex is involved in Acetyl-CoA-dependent histone acetylation. | Saccharomyces cerevisiae | Catalyzes the acetylation of histones at growth-promoting genes. nih.govnih.gov |
Intercellular Communication and Signaling Pathways
While Acetyl-CoA is a central intracellular metabolite, its influence extends to intercellular communication and signaling pathways, primarily through its role as a precursor for the synthesis of signaling molecules and by affecting metabolic states that influence cellular responses.
One of the most direct roles of Acetyl-CoA in signaling is its function as the sole donor of the acetyl group for the synthesis of the neurotransmitter, acetylcholine. This process is fundamental for signal transmission across synapses in the nervous system. The availability of Acetyl-CoA in presynaptic neurons directly impacts the synthesis and subsequent release of acetylcholine, thereby modulating nerve impulse transmission between cells.
Furthermore, Acetyl-CoA is a key substrate for the synthesis of lipids, some of which can act as signaling molecules in paracrine and autocrine signaling pathways. For instance, the production of fatty acids and cholesterol, which are essential components of cellular membranes, is dependent on Acetyl-CoA. These lipids can also be modified to generate signaling molecules like eicosanoids and steroid hormones that are released from the cell to act on neighboring or distant cells.
Recent research has also highlighted the concept of acetate (B1210297) acting as a signaling molecule through at least two major pathways: the Acetyl-CoA signaling branch and the G-protein signaling branch. The Acetyl-CoA branch involves the regulation of protein function and gene transcription via acetylation and deacetylation cycles. This signaling system is operative in all cell types and is linked to the integrated stress response associated with oxygen and nutrient deprivation. In contrast, the G-protein signaling branch is restricted to certain cell types and involves metabolic regulation based on fatty acid levels. Dysregulation of both of these acetate-driven signaling pathways has been observed in cancer. researchgate.net
| Signaling Pathway/Mechanism | Role of Acetyl-CoA | Implication in Intercellular Communication |
| Neurotransmission | Precursor for acetylcholine synthesis. | Modulates signal transmission between nerve cells. |
| Lipid-based Signaling | Substrate for the synthesis of fatty acids and cholesterol. | Precursor for signaling molecules like steroid hormones and eicosanoids. |
| Acetate Signaling | Precursor for acetate, which acts through Acetyl-CoA and G-protein signaling branches. | Regulates protein function, gene transcription, and metabolic responses in a cell-type-specific manner. researchgate.net |
Metabolic Disorders and Dysregulation of Acetyl-Coenzyme A Metabolism
The central role of Acetyl-CoA in cellular metabolism means that its dysregulation is implicated in a wide array of metabolic disorders, including obesity, diabetes, and fatty acid oxidation disorders. Altered Acetyl-CoA metabolism can lead to imbalances in energy production, lipid synthesis, and other critical cellular processes.
In conditions of overnutrition, such as obesity and type 2 diabetes, there is often an excess of Acetyl-CoA produced from the breakdown of glucose and fatty acids. This surplus of Acetyl-CoA can overwhelm the capacity of the citric acid cycle, leading to its diversion into de novo lipogenesis, the synthesis of new fatty acids. This process, which occurs in the cytosol, is initiated by the carboxylation of Acetyl-CoA to malonyl-CoA by the enzyme Acetyl-CoA carboxylase (ACC). The resulting increase in lipid synthesis contributes to the accumulation of fat in adipose tissue and other organs, such as the liver, leading to conditions like non-alcoholic fatty liver disease (NAFLD).
Conversely, inherited deficiencies in enzymes involved in mitochondrial acyl-CoA metabolism can lead to fatty acid oxidation disorders. These disorders are characterized by the impaired breakdown of fatty acids, resulting in a reduced ability to produce Acetyl-CoA for energy. This can lead to the accumulation of toxic metabolic intermediates and a variety of clinical symptoms, particularly during periods of fasting or increased energy demand.
The ratio of Acetyl-CoA to free Coenzyme A (CoA) is a critical regulator of metabolic flexibility. In the heart, for example, alterations in the levels of malonyl-CoA, derived from Acetyl-CoA, are important contributors to the high rates of cardiac fatty acid oxidation seen in ischemic heart disease, heart failure, obesity, and diabetes. asm.org The acetylation of mitochondrial enzymes involved in fatty acid β-oxidation, which is dependent on Acetyl-CoA levels, can also modulate their activity and contribute to the metabolic dysregulation observed in these conditions. asm.org
| Metabolic Disorder | Role of Dysregulated Acetyl-CoA Metabolism | Key Consequences |
| Obesity and Type 2 Diabetes | Excess Acetyl-CoA from overnutrition is shunted into de novo lipogenesis. | Increased fat accumulation in adipose tissue and liver (NAFLD). |
| Fatty Acid Oxidation Disorders | Impaired breakdown of fatty acids leading to reduced Acetyl-CoA production. | Accumulation of toxic metabolites and impaired energy production. |
| Cardiac Diseases (Ischemia, Heart Failure) | Altered malonyl-CoA levels and acetylation of mitochondrial enzymes. | Increased rates of fatty acid oxidation and metabolic inflexibility. asm.org |
Infectious Disease Pathogenesis and Acetyl-Coenzyme A Metabolism
Infectious agents, including viruses, bacteria, and protozoan parasites, often manipulate the host cell's metabolic machinery to support their own replication and survival. Acetyl-CoA metabolism is a frequent target of this "hijacking" due to its central role in providing energy and biosynthetic precursors.
Many viruses, upon infecting a host cell, induce significant alterations in glucose metabolism to increase the supply of Acetyl-CoA. This viral-induced metabolic reprogramming ensures a steady stream of building blocks for the synthesis of new viral components, particularly lipids for viral envelopes. For example, human cytomegalovirus (HCMV) infection promotes the synthesis of cytosolic Acetyl-CoA not only from citrate (B86180) via ATP-citrate lyase (ACLY) but also from acetate via Acetyl-CoA synthetase short-chain family member 2 (ACSS2). researchgate.net Interestingly, ACSS2 is necessary for HCMV-induced lipogenesis and viral growth, highlighting the importance of alternative pathways for Acetyl-CoA production during infection. researchgate.net Similarly, flaviviruses like West Nile virus, dengue virus, and Zika virus rely on host fatty acid metabolism, and inhibiting Acetyl-CoA carboxylase (ACC), a key enzyme in this pathway, has been shown to reduce viral multiplication. nih.gov
Bacterial pathogens also exploit host metabolism. Mycobacterium tuberculosis, the causative agent of tuberculosis, can utilize host-derived fatty acids as a major carbon source. Through beta-oxidation, these fatty acids are converted into Acetyl-CoA, which fuels the bacterium's persistence within the host. In Neisseria gonorrhoeae, the intermediate metabolite acetyl-phosphate, which is closely related to Acetyl-CoA, is involved in the non-enzymatic lysine acetylation of proteins, a post-translational modification that can modulate the activity of virulence factors. mdpi.com
Protozoan parasites have also evolved specialized mechanisms for Acetyl-CoA metabolism that are adapted to their parasitic lifestyle. In parasites like Giardia lamblia and Entamoeba histolytica, pyruvate (B1213749) is metabolized to Acetyl-CoA, which is then used to generate ATP through substrate-level phosphorylation. In trypanosomes, the agents of sleeping sickness and Chagas disease, acetate is a major end product of energy metabolism, produced from Acetyl-CoA in a pathway that generates ATP. researchgate.net The malaria parasite, Plasmodium falciparum, relies on its mitochondrion for the de novo synthesis of Acetyl-CoA, which is essential for the acetylation of histones and other proteins crucial for parasite survival. biorxiv.org
| Pathogen Type | Mechanism of Acetyl-CoA Metabolism Manipulation | Consequence for Pathogen |
| Viruses (e.g., HCMV, Flaviviruses) | Induce host cell metabolic reprogramming to increase Acetyl-CoA supply for lipogenesis. researchgate.netnih.gov | Provides lipids for viral envelopes and replication complexes. researchgate.netnih.gov |
| Bacteria (e.g., M. tuberculosis, N. gonorrhoeae) | Utilize host fatty acids to generate Acetyl-CoA; use Acetyl-phosphate for protein acetylation. mdpi.com | Supports persistence and modulates virulence factor activity. mdpi.com |
| Protozoan Parasites (e.g., Trypanosoma, Plasmodium) | Employ unique pathways for ATP generation from Acetyl-CoA; mitochondrial synthesis of Acetyl-CoA is essential for protein acetylation. researchgate.netbiorxiv.org | Provides energy and regulates gene expression for survival within the host. researchgate.netbiorxiv.org |
Inflammatory Responses and Epigenetic Reprogramming
Acetyl-CoA plays a pivotal role in the inflammatory response, particularly in immune cells like macrophages, by linking cellular metabolism to epigenetic reprogramming. During an inflammatory response, macrophages undergo significant metabolic shifts to support their function. This includes an increased reliance on glycolysis and alterations in the tricarboxylic acid (TCA) cycle, leading to an accumulation of citrate.
This accumulated mitochondrial citrate is then transported to the cytosol, where it is cleaved by ATP citrate lyase (ACLY) to generate Acetyl-CoA. This cytosolic pool of Acetyl-CoA is then available for use in the nucleus, where it serves as the substrate for histone acetyltransferases (HATs). The resulting histone acetylation leads to changes in chromatin structure, making specific inflammatory gene loci more accessible for transcription. This process is crucial for the robust expression of pro-inflammatory cytokines and other mediators of the inflammatory response. bioengineer.org
The regulation of Acetyl-CoA levels in inflamed macrophages is a multi-layered process. In addition to ACLY, the citrate transporter SLC25A1, which facilitates the export of citrate from the mitochondria, is also critical. Inhibition of either ACLY or the citrate transporter has been shown to reduce the activation of inflammatory genes. bioengineer.org Furthermore, prolonged exposure to inflammatory stimuli can lead to the inhibition of key metabolic enzymes involved in Acetyl-CoA production, such as pyruvate dehydrogenase (PDH), providing a negative feedback mechanism to control the inflammatory response. researchgate.net
This interplay between metabolism and epigenetics, orchestrated by Acetyl-CoA, allows immune cells to dynamically regulate their gene expression programs in response to inflammatory cues. It highlights how metabolic reprogramming is not just a consequence of inflammation but an integral part of the signaling cascade that drives the inflammatory response.
| Process | Role of Acetyl-CoA | Outcome in Inflammatory Cells |
| Metabolic Reprogramming | Increased generation from citrate via ACLY. bioengineer.org | Provides the substrate for epigenetic modifications. bioengineer.org |
| Epigenetic Reprogramming | Serves as the acetyl group donor for histone acetylation by HATs. | Enhances the transcription of pro-inflammatory genes. |
| Regulation of Inflammatory Gene Expression | Links metabolic state to chromatin accessibility at inflammatory gene loci. | Allows for a dynamic and controlled inflammatory response. |
Oncogenic Metabolism and Epigenetic Alterations in Cancer
The metabolism of cancer cells is fundamentally reprogrammed to support their rapid proliferation and survival. Acetyl-CoA is at the heart of this "oncogenic metabolism," serving as a critical link between metabolic alterations and the epigenetic changes that drive cancer progression. nih.govnih.govnih.gov
Cancer cells often exhibit the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen. This metabolic shift results in an increased production of pyruvate, which can be converted to Acetyl-CoA in the mitochondria to fuel the TCA cycle for ATP production and the generation of biosynthetic precursors. nih.govnih.govnih.gov The concentration of Acetyl-CoA is often increased in the mitochondria of cancer cells to meet their high energy demands. nih.govnih.govnih.gov
Beyond its role in energy production, Acetyl-CoA is a key determinant of the epigenetic landscape in cancer cells. The availability of nuclear Acetyl-CoA directly influences the activity of histone acetyltransferases (HATs), and consequently, the level of histone acetylation. In many cancers, elevated histone acetylation, fueled by an ample supply of Acetyl-CoA, promotes the expression of genes involved in cell proliferation, survival, and invasion. nih.govnih.govnih.gov This aberrant transcription contributes to the malignant phenotype. biorxiv.org
The enzymes that produce Acetyl-CoA are often dysregulated in cancer. For instance, ATP citrate lyase (ACLY), which generates cytosolic and nuclear Acetyl-CoA from citrate, is frequently overexpressed or hyperactivated in various tumors. This increased ACLY activity provides a steady supply of Acetyl-CoA for both lipid synthesis, which is required for the rapid growth of cancer cells, and histone acetylation. The ratio of Acetyl-CoA to Coenzyme A is sensitive to glucose availability and can determine histone acetylation levels in cancer cells. researchgate.net
The interplay between Acetyl-CoA metabolism and epigenetics in cancer is a dynamic and complex process. A dramatic reduction of Acetyl-CoA in some cancer cell contexts can lead to sirtuin-mediated histone deacetylation, which can also have profound effects on gene expression and cancer cell fate. nih.gov The specific metabolic pathways utilized for Acetyl-CoA production and the resulting epigenetic modifications can vary between different cancer types and even within different subpopulations of cells within a single tumor. This metabolic and epigenetic heterogeneity contributes to the complexity of cancer and presents both challenges and opportunities for therapeutic intervention.
| Aspect of Oncogenesis | Role of Acetyl-CoA | Consequence for Cancer Cells |
| Oncogenic Metabolism | Increased production from glycolysis and other pathways to meet high energy and biosynthetic demands. nih.govnih.govnih.gov | Supports rapid proliferation and survival. nih.govnih.govnih.gov |
| Epigenetic Alterations | Serves as the substrate for HATs, leading to altered histone acetylation patterns. biorxiv.orgnih.govnih.govnih.gov | Promotes the expression of genes involved in cell growth, invasion, and survival. nih.govnih.govnih.gov |
| Enzyme Dysregulation | Overexpression/hyperactivation of enzymes like ACLY that produce Acetyl-CoA. | Provides a continuous supply of Acetyl-CoA for lipogenesis and histone acetylation. |
| Metabolic and Epigenetic Heterogeneity | Varied reliance on different Acetyl-CoA production pathways. | Contributes to tumor complexity and therapeutic resistance. |
Advanced Analytical Methodologies for Acetyl Coenzyme a Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the quantification of Acetyl-CoA and other acyl-CoAs due to its exceptional sensitivity and specificity. biorxiv.orgnih.gov This technique allows for the precise measurement of low-abundance species in intricate biological matrices. biorxiv.orgnih.gov LC-MS/MS-based methods offer high selectivity and are capable of simultaneously detecting and quantifying a variety of acyl-CoAs, providing a comprehensive profile of this class of metabolites. biorxiv.orgnih.gov
The general workflow for LC-MS/MS analysis of Acetyl-CoA involves sample deproteinization, often using agents like 5-sulfosalicylic acid (SSA), followed by chromatographic separation and mass spectrometric detection. nih.gov One of the key advantages of mass spectrometry is the ability to use stable isotope-labeled internal standards, which significantly improves the accuracy and reproducibility of quantification. biorxiv.orgnih.gov
Various LC-MS/MS approaches have been developed, including those utilizing high-resolution mass spectrometry (LC-HRMS), which provides even greater mass accuracy. biorxiv.orgnih.gov These methods have been successfully applied to a wide range of biological samples, including cells in culture and various animal tissues. acs.orgnih.gov The sensitivity of LC-MS/MS allows for detection in the low femtomole range, with a broad linear range of detection. mdpi.com
A typical LC-MS/MS method for short-chain acyl-CoAs might employ a C18 reversed-phase column for chromatographic separation with a gradient elution using mobile phases containing ammonium (B1175870) acetate (B1210297) in water and acetonitrile. nih.gov
Table 1: Comparison of LC-MS/MS and LC-HRMS for Acetyl-CoA Analysis
| Feature | LC-MS/MS | LC-HRMS |
|---|---|---|
| Principle | Measures mass-to-charge ratio of fragmented ions. | Measures mass-to-charge ratio with very high accuracy. |
| Specificity | High | Very High |
| Sensitivity | High | High |
| Internal Standard | Stable isotope-labeled standards recommended. biorxiv.orgnih.gov | Stable isotope-labeled standards recommended. biorxiv.orgnih.gov |
| Multiplexing | Capable of analyzing multiple acyl-CoAs. biorxiv.org | Capable of analyzing multiple acyl-CoAs. nih.gov |
This table provides a comparative overview of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) when coupled with liquid chromatography for the analysis of Acetyl-CoA.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely accessible method for the simultaneous determination of Acetyl-CoA and Coenzyme A (CoA). nih.govnih.gov This technique offers a cost-effective alternative to mass spectrometry for routine analyses. mdpi.com
A common approach involves reversed-phase HPLC using a C18 column. nih.gov The separation of CoA and Acetyl-CoA can be achieved with a mobile phase containing a buffer solution and an organic modifier, with detection typically set at 259 nm, the wavelength of maximum absorbance for the adenine (B156593) moiety of the CoA molecule. nih.gov Under optimized conditions, baseline separation of CoA and Acetyl-CoA can be achieved in a relatively short run time. nih.gov
The sensitivity of modern HPLC-UV methods has been significantly improved, with limits of detection that are substantially lower than earlier procedures. nih.govnih.gov For instance, a described method demonstrates a more than 10-fold lower limit of detection compared to previous HPLC techniques, with low coefficients of variation for both standard solutions and biological samples. nih.govdntb.gov.ua The recovery rates for this method are typically high, in the range of 95–97% for liver extracts. nih.govdntb.gov.ua
Table 2: Typical Parameters for HPLC-UV Analysis of Acetyl-CoA
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 nih.gov |
| Detection Wavelength | 259 nm nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Elution Time (CoA) | ~3.8 min nih.gov |
| Elution Time (Acetyl-CoA) | ~7.8 min nih.gov |
This table outlines typical experimental conditions for the separation and detection of Coenzyme A (CoA) and Acetyl-CoA using HPLC with UV detection.
While HPLC-UV is a powerful technique, it is essential to validate that the chromatographic peaks corresponding to CoA and Acetyl-CoA are free from interference from other compounds that absorb at the same wavelength. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Acyl-Coenzyme A Analysis
While LC-MS/MS is the predominant mass spectrometry-based technique for the analysis of Acetyl-CoA and other short-chain acyl-CoAs, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized in the broader context of acyl-CoA analysis. However, the direct analysis of intact Acetyl-CoA by GC-MS is challenging due to its high molecular weight and low volatility. Therefore, derivatization steps are typically required to make the molecule amenable to gas chromatography.
The application of GC-MS is more established for the analysis of the acyl components of acyl-CoAs after hydrolysis. This indirect approach provides information about the fatty acid composition of the total acyl-CoA pool but does not quantify the individual acyl-CoA species. For a comprehensive analysis that includes Acetyl-CoA and other short-chain acyl-CoAs, LC-MS/MS is generally the preferred method due to its ability to analyze the intact molecules with high sensitivity and without the need for derivatization. nih.gov
Enzymatic and Spectrophotometric Assays for Acetyl-Coenzyme A Quantification
Enzymatic and spectrophotometric assays represent a more classical yet still valuable approach for the quantification of Acetyl-CoA. mdpi.commdpi.com These methods are often more accessible than chromatography-based techniques as they can be performed using standard laboratory equipment like spectrophotometers or plate readers. mdpi.com These assays are typically based on coupled enzyme reactions that lead to a change in absorbance or fluorescence, which is proportional to the amount of Acetyl-CoA in the sample. sigmaaldrich.com
A widely used spectrophotometric method involves a coupled enzymatic assay where the amount of Acetyl-CoA is determined through a series of reactions. mdpi.comnih.gov While generally less sensitive than LC-MS/MS, these assays can provide reliable estimates of Acetyl-CoA concentrations. mdpi.com
Fluorometric enzymatic assays offer higher sensitivity compared to their colorimetric counterparts. biorxiv.orgnih.gov Commercially available kits for the fluorometric determination of Acetyl-CoA are widely used. sigmaaldrich.com These assays have been shown to produce results that are comparable to LC-MS-based methods, although the agreement can depend on the biological matrix and the extraction method used. biorxiv.orgnih.gov For instance, a comparison study found that a fluorometric enzymatic kit provided results that aligned well with LC-MS/MS and LC-HRMS assays, particularly when appropriate extraction procedures were employed. biorxiv.orgnih.gov In contrast, a colorimetric ELISA kit was found to be unreliable for the quantification of Acetyl-CoA in the same study. biorxiv.orgnih.gov
Table 3: Comparison of Acetyl-CoA Quantification Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| LC-MS/MS | Separation by chromatography, detection by mass spectrometry. | High sensitivity and specificity, multiplexing capability. biorxiv.org | High cost and technical expertise required. mdpi.com |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Cost-effective, robust, good for routine analysis. nih.govmdpi.com | Lower sensitivity than MS, potential for interference. nih.gov |
| Fluorometric Assay | Coupled enzymatic reaction producing a fluorescent product. | High sensitivity, suitable for high-throughput screening. biorxiv.orgsigmaaldrich.com | Can be influenced by matrix effects and extraction method. biorxiv.org |
| Spectrophotometric Assay | Coupled enzymatic reaction producing a change in absorbance. | Accessible, uses standard lab equipment. mdpi.com | Lower sensitivity compared to other methods. mdpi.comnih.gov |
This table provides a comparative overview of the main analytical techniques used for the quantification of Acetyl-CoA, highlighting their principles, advantages, and disadvantages.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Acetyl-Coenzyme A Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-invasive technique for the analysis of metabolites, including Acetyl-CoA, in biological samples. nih.govnih.gov Specifically, one-dimensional proton NMR (¹H NMR) allows for the simultaneous identification and quantification of a wide range of metabolites in a single experiment without the need for chromatographic separation. nih.govnih.gov
Recent advancements have extended the scope of ¹H NMR to reliably measure the absolute concentrations of Acetyl-CoA and CoA in tissue extracts. nih.govnih.gov This approach offers the significant advantage of preserving the sample for further analysis. mdpi.com The identification of Acetyl-CoA is achieved through the analysis of its characteristic signals in the NMR spectrum, which can be confirmed by spiking the sample with an authentic standard. nih.gov
A notable finding from NMR studies is the relative stability of Acetyl-CoA in solution compared to CoA, which is more prone to oxidation. nih.govnih.gov Time-dependent NMR studies have shown that while CoA levels can decrease significantly over 24 hours, Acetyl-CoA levels remain largely unchanged. nih.govnih.gov This highlights the importance of appropriate sample handling to ensure accurate quantification of these molecules.
The ability of NMR to simultaneously measure Acetyl-CoA along with other key metabolites, such as redox coenzymes (NAD+, NADH) and energy coenzymes (ATP, ADP), provides a comprehensive snapshot of the metabolic state of a cell or tissue. nih.gov
Synthetic Biology and Metabolic Engineering of Acetyl Coenzyme a Pathways
Engineering Microorganisms for Enhanced Acetyl-Coenzyme A Production
A primary objective in metabolic engineering is to augment the intracellular availability of acetyl-CoA to drive flux towards desired biosynthetic pathways. nih.gov Various strategies have been developed to enhance the production of this key precursor in a range of microbial hosts, including bacteria and yeast.
Central carbon metabolism (CCM), which includes glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle, is the foundational network for carbon processing in cells. researchgate.netcreative-proteomics.com Optimizing these pathways is a fundamental strategy to increase the supply of acetyl-CoA.
One straightforward approach is the overexpression of native enzymes that are directly involved in acetyl-CoA synthesis. nih.gov For instance, enhancing the activity of pyruvate (B1213749) dehydrogenase (PDH), which catalyzes the conversion of pyruvate to acetyl-CoA, can directly boost its production. nih.gov Concurrently, deleting competing pathways that divert carbon away from acetyl-CoA production is another common and effective strategy. nih.gov
In eukaryotes like Saccharomyces cerevisiae, the subcellular compartmentalization of acetyl-CoA presents a challenge, with the majority being generated in the mitochondria while most biosynthetic pathways are located in the cytosol. illinois.edu To overcome this, strategies have focused on increasing the cytosolic pool of acetyl-CoA. This includes engineering pathways to bypass mitochondrial production and generate acetyl-CoA directly in the cytosol. illinois.edu
Furthermore, the introduction of synthetic pathways, such as the non-oxidative glycolysis (NOG) pathway, can significantly increase the theoretical yield of acetyl-CoA from glucose. nih.gov The NOG pathway, utilizing enzymes like phosphoketolase, can convert one molecule of glucose into three molecules of acetyl-CoA, conserving carbon that would otherwise be lost as CO2 in traditional glycolysis. nih.govresearchgate.net
| Strategy | Organism | Outcome | Reference |
| Overexpression of native acetyl-CoA synthesis pathways | E. coli, S. cerevisiae | Increased acetyl-CoA flux and concentration. | nih.gov |
| Deletion of competing metabolic pathways | S. cerevisiae | Redirected glycolytic flux towards acetyl-CoA, leading to a 4-fold improvement in n-butanol production. | illinois.edu |
| Introduction of non-oxidative glycolysis (NOG) pathway | Bacteria, Yeast | Achieves a higher stoichiometric yield of acetyl-CoA from glucose (3 acetyl-CoA per glucose). | nih.govresearchgate.net |
The native pyruvate dehydrogenase (PDH) complex, which converts pyruvate to acetyl-CoA, is a large, multi-enzyme complex that is subject to tight regulation. asm.org Constructing bypass pathways offers an alternative route to acetyl-CoA synthesis, circumventing the native PDH regulation and often improving precursor availability. nih.gov
A common PDH bypass involves a three-step conversion of pyruvate to acetyl-CoA via pyruvate decarboxylase, acetaldehyde dehydrogenase, and acetyl-CoA synthetase. nih.gov This pathway has been particularly useful in yeast, where it can increase cytosolic acetyl-CoA concentration. For example, in Saccharomyces cerevisiae, the construction of a PDH-bypass led to a more than 3-fold increase in cytosolic acetyl-CoA concentration. nih.gov
In E. coli, a different PDH bypass has been constructed using pyruvate oxidase (PoxB) and acetyl-CoA synthetase (Acs), which resulted in a 2-fold increase in intracellular acetyl-CoA concentration. nih.gov Another strategy in cyanobacteria, such as Synechococcus elongatus, involved engineering a PDH bypass that increased the intracellular acetyl-CoA concentration from 17 to 138 µg/g CDW. nih.gov These bypasses serve as valuable tools for channeling carbon flux towards acetyl-CoA-derived products.
| Bypass Pathway Enzymes | Organism | Fold Increase in Acetyl-CoA | Reference |
| Pyruvate decarboxylase, Acetaldehyde dehydrogenase, Acetyl-CoA synthetase | Saccharomyces cerevisiae | >3-fold | nih.gov |
| Pyruvate oxidase (PoxB), Acetyl-CoA synthetase (Acs) | Escherichia coli | 2-fold | nih.gov |
| Pyruvate decarboxylase (ZmPdc), Aldehyde dehydrogenase (SeAld6) | Synechococcus elongatus | ~8-fold | nih.govnih.gov |
Biosynthesis of Value-Added Compounds from Acetyl-Coenzyme A
The enhanced availability of acetyl-CoA through metabolic engineering provides the foundation for the microbial production of a wide range of valuable chemicals. nih.gov Acetyl-CoA serves as the primary building block for lipids, polyketides, specialty chemicals, and biofuels.
Acetyl-CoA is the direct precursor for fatty acid biosynthesis. nih.govsapientia.ro The first committed step is the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC). sapientia.royoutube.com Malonyl-CoA then serves as the two-carbon donor for the elongation of the fatty acid chain. nih.gov Engineering efforts to increase lipid production often focus on overexpressing ACC and the fatty acid synthase (FAS) complex. nih.gov
Polyhydroxybutyrate (PHB) is a biodegradable polymer with properties similar to conventional plastics, and its biosynthesis also begins with acetyl-CoA. researchgate.net The pathway involves three key enzymes: β-ketothiolase (PhaA), which condenses two molecules of acetyl-CoA to acetoacetyl-CoA; acetoacetyl-CoA reductase (PhaB), which reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA; and PHB synthase (PhaC), which polymerizes (R)-3-hydroxybutyryl-CoA into PHB. researchgate.netmdpi.com Engineering the acetyl-CoA metabolism in Saccharomyces cerevisiae through the co-expression of genes for acetyl-CoA overproduction and the PHB pathway genes from Ralstonia eutropha resulted in a more than 16-fold improvement in PHB productivity. nih.gov
Polyketides are a large and structurally diverse class of natural products with a wide range of applications, including as pharmaceuticals. imperial.ac.uksips.org.in Their biosynthesis is initiated from simple acyl-CoA precursors, primarily acetyl-CoA and malonyl-CoA. researchgate.netresearchgate.net Polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the iterative condensation of these precursor units to form a poly-β-keto chain, which is then further modified to generate the final polyketide structure. sips.org.inresearchgate.net
The availability of malonyl-CoA, derived from acetyl-CoA, is often a rate-limiting step in polyketide production. nih.gov Metabolic engineering strategies to enhance polyketide biosynthesis often focus on increasing the intracellular pool of malonyl-CoA by overexpressing acetyl-CoA carboxylase (ACC). nih.gov For example, introducing the Corynebacterium glutamicum ACC into E. coli enhanced the malonyl-CoA titer by 3-fold. nih.gov
Acetyl-CoA is a precursor to a wide array of specialty chemicals and biofuels. researchgate.net For instance, the production of fatty acid-derived biofuels, such as fatty acid ethyl esters (FAEEs) and alkanes, relies on a robust supply of acetyl-CoA. nih.govnih.gov In Saccharomyces cerevisiae, the production of FAEEs was enhanced by up-regulating the ethanol degradation pathway to increase the supply of both acetyl-CoA and NADPH. nih.gov
Furthermore, acetyl-CoA is the starting point for the mevalonate pathway, which produces isoprenoids, a large class of compounds with diverse applications, including pharmaceuticals and fragrances. nih.gov The production of 1-butanol, another advanced biofuel, can be achieved through a CoA-dependent pathway that starts with the condensation of two acetyl-CoA molecules. nih.gov Redirecting glycolytic flux towards acetyl-CoA in S. cerevisiae led to a 4-fold improvement in n-butanol production, which was further increased by the introduction of heterologous acetyl-CoA biosynthetic pathways. illinois.edu
Novel Enzymatic Approaches for Acetyl-Coenzyme A Synthesis in vitro
The in vitro synthesis of Acetyl-Coenzyme A (Acetyl-CoA) is a critical process for various biotechnological and pharmaceutical applications. Traditional chemical synthesis methods can be expensive and environmentally harsh. Consequently, novel enzymatic approaches are being explored to provide more sustainable and efficient alternatives. These methods leverage the high specificity and catalytic efficiency of enzymes to produce Acetyl-CoA from a variety of substrates.
A significant challenge in the enzymatic synthesis of Coenzyme A (CoA) and its derivatives is the feedback inhibition of key enzymes, which can limit product yield. To overcome this, researchers have focused on developing in vitro pathways using enzymes that are less sensitive to product inhibition, such as those from thermophilic organisms. For instance, the use of CoA-insensitive type III pantothenate kinase (PanK) from the thermophilic bacterium Thermus thermophilus has been explored for the in vitro production of CoA.
Recent advancements in synthetic biology and metabolic engineering have led to the development of several innovative enzymatic pathways for Acetyl-CoA synthesis. These approaches often involve the use of novel or repurposed enzymes to create efficient and sometimes ATP-independent synthesis routes.
One such novel approach is the Synthetic Acetyl-CoA (SACA) pathway, which synthesizes Acetyl-CoA from one-carbon compounds like formaldehyde. nih.govnih.gov This pathway is notable for being ATP-independent, carbon-conserving, and oxygen-insensitive. nih.gov The SACA pathway consists of three key enzymatic steps:
Glycolaldehyde synthase (GALS): This engineered enzyme condenses two molecules of formaldehyde to produce one molecule of glycolaldehyde. The catalytic activity of this enzyme has been significantly improved through protein engineering. nih.govnih.gov
Acetyl-phosphate synthase (ACPS): A repurposed phosphoketolase that converts glycolaldehyde into acetyl-phosphate. nih.govnih.gov
Phosphate acetyltransferase (PTA): This known enzyme then converts acetyl-phosphate and Coenzyme A (CoASH) into Acetyl-CoA. nih.govnih.gov
In vitro studies of the SACA pathway have demonstrated a carbon yield of approximately 50% from formaldehyde to Acetyl-CoA, with a final yield of about 33%. nih.govresearchgate.net
Another innovative strategy utilizes the enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) for the robust synthesis of Acetyl-CoA. mdpi.com This method involves screening various acetyl donors to be used with CoASH as the acetyl acceptor. Among the tested candidates, acetylsalicylic acid methyl ester (ASME) was identified as the most effective acetyl donor. mdpi.com This enzymatic reaction has achieved a remarkable yield of 14.82 mg/mL of Acetyl-CoA, which is the highest reported yield for enzymatic synthesis to date. mdpi.com
| Acetyl Donor | Relative Effectiveness |
|---|---|
| Acetylsalicylic acid methyl ester | Best |
| Acetyl-trans-resveratrol | Second |
| Acetylsalicylic acid ethyl ester | Third |
| Acetylsalicylsalicylic acid | Fourth |
| 4-acetoxyacetanilide | Fifth |
A different novel pathway for Acetyl-CoA synthesis involves the use of two enzymes: threonine aldolase and acetaldehyde dehydrogenase (acetylating) . This pathway converts L-threonine into one molecule of Acetyl-CoA, one molecule of glycine, and generates one molecule of NADH, all without any carbon loss. nih.gov This approach has been shown to increase the intracellular concentration of Acetyl-CoA by 8.6-fold in Escherichia coli. nih.gov
| Pathway/Enzyme | Key Enzymes | Substrates | Key Findings |
|---|---|---|---|
| Synthetic Acetyl-CoA (SACA) Pathway | Glycolaldehyde synthase, Acetyl-phosphate synthase, Phosphate acetyltransferase | Formaldehyde, Coenzyme A | ATP-independent; ~50% carbon yield. nih.gov |
| 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) | DBAT | Acetylsalicylic acid methyl ester (best donor), Coenzyme A | Yield of 14.82 mg/mL Acetyl-CoA. mdpi.com |
| Threonine Pathway | Threonine aldolase, Acetaldehyde dehydrogenase (acetylating) | L-Threonine | No carbon loss; generates NADH. nih.gov |
Other established enzymatic methods for in vitro Acetyl-CoA synthesis include:
Phosphotransacetylase: Synthesizes Acetyl-CoA from acetyl phosphate and CoASH. researchgate.net
Carnitine acetyltransferase: Prepares Acetyl-CoA from acetylcarnitine and CoASH. researchgate.net
Acetyl-CoA synthetase: Synthesizes Acetyl-CoA from acetic acid and CoASH, requiring ATP and Mg2+ as cofactors. researchgate.net
Citrate (B86180) lyase: Catalyzes the synthesis of Acetyl-CoA from citric acid and CoASH, also in the presence of ATP and Mg2+. researchgate.net
These novel enzymatic approaches offer promising avenues for the efficient and sustainable production of Acetyl-CoA for a wide range of applications, overcoming the limitations of traditional methods and the complexities of in vivo synthesis.
Theoretical and Evolutionary Perspectives on Acetyl Coenzyme a Pathways
Computational Studies of Acetyl-Coenzyme A Synthase Catalysis
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate catalytic mechanism of acetyl-coenzyme A synthase (ACS). mdpi.comresearchgate.net These theoretical investigations focus on the A-cluster, the active site of ACS, which is a complex metal center responsible for the synthesis of acetyl-CoA. utexas.edu The A-cluster is composed of a [Fe4S4] cubane (B1203433) linked to a bimetallic nickel center, consisting of a proximal nickel ion (Nip) and a distal nickel ion (Nid). utexas.edu
Research has focused on understanding the geometric and electronic properties of the A-cluster in its various oxidation states and with different ligands bound. mdpi.comresearchgate.net These studies have been crucial in evaluating proposed models for the catalytically active form of the cluster. One area of significant investigation has been the nature of the proximal metal site, with computational evidence strongly supporting the presence of nickel rather than copper. hhu.de
Two primary mechanisms for the catalytic reaction have been proposed and computationally explored: the paramagnetic mechanism and the diamagnetic mechanism. mdpi.com
Paramagnetic Mechanism: This mechanism involves a one-electron reduction of the A-cluster. Following this reduction, a carbon monoxide (CO) molecule binds to the proximal nickel (Nip), forming a NiFeC species. Subsequently, a methyl group is transferred to Nip(I). mdpi.com
Diamagnetic Mechanism: This mechanism postulates a two-electron reduction of the A-cluster, leading to the formation of Nip(0). The methyl group then transfers to Nip, resulting in the formation of Nip(II)-CH3. Following this, CO binds, leading to the formation of the acetyl group. mdpi.com
DFT calculations have been employed to determine key parameters such as acid constants (pKa) and reduction potentials for the A-cluster in its different states. mdpi.comresearchgate.net These calculations have shown good agreement with experimental data, particularly regarding the pH-dependent reduction potential. mdpi.com The computational results suggest a mechanism for the methylation reaction that involves a two-electron reduction and protonation on the proximal nickel atom of the reduced A-cluster. mdpi.com
| Model Feature | Description | Key Computational Findings |
|---|---|---|
| Proximal Metal Site | Identity of the metal ion at the active site proximal to the [Fe4S4] cluster. | DFT calculations of hyperfine coupling parameters strongly support Nickel (Ni) over Copper (Cu). hhu.de |
| Catalytic Mechanisms | Proposed pathways for the formation of the acetyl group. | Two main mechanisms, paramagnetic (one-electron reduction) and diamagnetic (two-electron reduction), have been computationally investigated. mdpi.com |
| Redox States of Nip | The oxidation state of the proximal nickel during catalysis. | Computational studies have explored various oxidation states, with some evidence pointing to a Ni(0) state being involved in the catalytic cycle. researchgate.net |
| Protonation Events | The role of proton transfer in the catalytic mechanism. | Calculations suggest that protonation of the proximal nickel stabilizes the two-electron reduced A-cluster. mdpi.com |
Origin and Evolution of Acetyl-Coenzyme A Metabolic Pathways
The acetyl-coenzyme A (acetyl-CoA) pathway, also known as the Wood-Ljungdahl pathway, is considered by many scientists to be one of the most ancient metabolic pathways. nih.govpnas.orgresearchgate.net Several lines of evidence from geochemistry, comparative biochemistry, and phylogenetics support the theory of its ancient origins, potentially predating the emergence of enzymes and cellular life.
One compelling argument for the antiquity of the acetyl-CoA pathway is its potential to operate under prebiotic conditions. Research has shown that key reactions of this pathway can occur non-enzymatically in environments mimicking hydrothermal vents. nih.gov For instance, the conversion of H2 and CO2 to simple organic molecules like formate, acetate (B1210297), and pyruvate (B1213749) can be catalyzed by minerals such as awaruite (Ni3Fe) and other metal sulfides under mild hydrothermal conditions. nih.gov This suggests that the enzymatic pathway may have evolved by patterning itself along a pre-existing route of naturally occurring exergonic reactions. nih.govresearchgate.net
The acetyl-CoA pathway exhibits several features that are consistent with an early origin:
Linearity: Unlike cyclic metabolic pathways, the acetyl-CoA pathway is linear, which is considered a more primitive characteristic. nih.govspringernature.com
Exergonic Nature: It is the only known CO2 fixation pathway that is exergonic, meaning it releases energy rather than requiring an energy input, a crucial feature for a primordial metabolic pathway. hhu.denih.gov
Use of Simple Precursors: The pathway utilizes simple, geochemically plausible molecules like H2 and CO2. hhu.denih.gov
Reliance on Transition Metals: The enzymes at the core of the modern pathway are rich in iron-sulfur and nickel-iron-sulfur clusters, which could be evolutionary relics of the mineral catalysts of the prebiotic pathway. hhu.deresearchgate.net
Phylogenetic studies of the key enzyme complex, carbon monoxide dehydrogenase/acetyl-CoA synthase (CODH/ACS), also point to its ancient origins. The homology of CODH/ACS subunits between Bacteria and Archaea suggests that this enzyme complex was present in the Last Universal Common Ancestor (LUCA). pnas.orgnih.gov The evolutionary history of this pathway appears to be a combination of vertical inheritance, gene loss, and horizontal gene transfer among different microbial lineages. elifesciences.orgresearchgate.net
The acetyl-CoA pathway is not only central to carbon fixation in many anaerobic microorganisms but also plays a fundamental role in energy conservation. nih.gov In acetogens, the pathway generates acyl phosphates, which can be used for substrate-level phosphorylation to produce ATP. This primordial form of energy conservation, where the energy is derived from reactive carbonyl groups, further strengthens the case for the acetyl-CoA pathway's role in the earliest stages of life. nih.govresearchgate.net
| Type of Evidence | Specific Findings | Implication for Prebiotic Origin |
|---|---|---|
| Geochemical | Non-enzymatic synthesis of pathway intermediates (formate, acetate, pyruvate) from H2 and CO2 catalyzed by minerals like awaruite (Ni3Fe) under hydrothermal vent conditions. nih.gov | Suggests the feasibility of a prebiotic version of the pathway on the early Earth. |
| Biochemical | The pathway is linear, exergonic (releases energy), and utilizes simple inorganic precursors. hhu.denih.govspringernature.com | These characteristics are consistent with a primitive and self-sustaining metabolic pathway. |
| Bioinorganic | The enzymes in the modern pathway rely on iron-sulfur and nickel-iron-sulfur clusters, which are analogous to the mineral catalysts in the proposed prebiotic pathway. hhu.deresearchgate.net | Provides a plausible link between the prebiotic mineral-catalyzed reactions and the evolved enzymatic pathway. |
| Phylogenetic | Homologous subunits of the key enzyme, CODH/ACS, are found in both Bacteria and Archaea, suggesting its presence in the Last Universal Common Ancestor (LUCA). pnas.orgnih.gov | Indicates that the enzymatic machinery for this pathway was established very early in the evolution of life. |
Q & A
Q. What statistical approaches are recommended for analyzing dose-dependent effects of Acetyl-CoA modulators?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
